Bufuralol
説明
This compound is a new, non-selective -adrenoceptor blocking agent.
This compound is a small molecule drug with a maximum clinical trial phase of II.
RN given refers to cpd without isomeric designation; structure
Structure
3D Structure
特性
IUPAC Name |
2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEBTPPFLLCUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59652-29-8 (hydrochloride) | |
| Record name | Bufuralol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30866414 | |
| Record name | Bufuralol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54340-62-4, 57704-15-1 | |
| Record name | Bufuralol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54340-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufuralol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(7-Ethylbenzofuran-2-yl)-2-(tert-butylamino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufuralol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bufuralol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bufuralol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUFURALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891H89GFT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bufuralol 1'-Hydroxylation: The Gold Standard In Vitro Probe for CYP2D6 Activity
Abstract
This technical guide provides a rigorous framework for utilizing Bufuralol as a selective probe substrate for Cytochrome P450 2D6 (CYP2D6) phenotyping and inhibition studies.[1][2] While Dextromethorphan is the preferred in vivo clinical probe, this compound remains the premier in vitro tool due to its high turnover rate and the superior fluorescence properties of its metabolite, 1'-hydroxythis compound. This document details the mechanistic basis of the reaction, validated HPLC-FLD experimental protocols, and kinetic analysis strategies required for high-integrity drug metabolism and pharmacokinetics (DMPK) research.
Mechanistic Basis & Selectivity
The Marker Reaction: 1'-Hydroxylation
CYP2D6 is characterized by a distinct active site topology containing an acidic residue (Asp301) that anchors the basic nitrogen of substrates via an electrostatic interaction. This orientation positions the lipophilic domain of the substrate towards the heme iron.
In the case of this compound, this "basic nitrogen anchor" precisely aligns the 1'-carbon of the ethyl group over the heme, facilitating hydrogen abstraction and subsequent hydroxylation. This regioselectivity is highly specific to CYP2D6, making 1'-hydroxylation a "clean" marker with minimal cross-reactivity from other CYPs (unlike Dextromethorphan, which can have minor CYP3A4 contributions).
Stereochemical Considerations
This compound exists as a racemate ((±)-Bufuralol). While CYP2D6 metabolizes both enantiomers, it exhibits stereoselectivity:
-
(+)-Bufuralol: Generally metabolized at a higher
and is often preferred for kinetic purity. -
Racemic Mixture: Most commonly used in high-throughput screening for cost-efficiency, provided that the analytical method separates the diastereomers or measures total 1'-hydroxythis compound.
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic pathway and the critical role of the Asp301 anchor.
Caption: The CYP2D6-mediated 1'-hydroxylation of this compound, highlighting the transition from substrate to the fluorescent 1'-hydroxy metabolite.[4]
Experimental Protocol: Validated HPLC-FLD Assay
This protocol utilizes Fluorescence Detection (FLD), which offers 10-100x greater sensitivity than UV detection for this specific metabolite, allowing for low protein concentrations and short incubation times.
Reagents & Materials
-
Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP2D6 (rCYP2D6).
-
Substrate: (±)-Bufuralol HCl (Stock: 10 mM in Methanol).
-
Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: 60% Perchloric Acid (PCA) or Ice-cold Acetonitrile.
Incubation Workflow
-
Pre-incubation: Mix 10 µL HLM (0.5 mg/mL final) with 380 µL Buffer and 10 µL this compound substrate (typical final conc. 10–50 µM). Equilibrate at 37°C for 5 min.
-
Initiation: Add 100 µL NADPH generating system to start the reaction.
-
Incubation: Incubate at 37°C with shaking.
-
Time: 10–20 minutes (Must be within the linear range; verify linearity for your specific lot of microsomes).
-
-
Termination: Add 50 µL of 60% Perchloric Acid.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.
-
Analysis: Transfer supernatant to HPLC vials.
HPLC-FLD Conditions
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution.
-
30% Acetonitrile / 70% 10 mM Perchloric Acid (or Ammonium Acetate pH 3.0).
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection (Critical):
-
Excitation: 252 nm
-
Emission: 302 nm[6]
-
-
Retention Time: ~6–8 minutes for 1'-OH-Bufuralol (varies by column).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro incubation and quantification of 1'-hydroxythis compound.
Data Analysis & Interpretation
Kinetic Parameters
To validate the system, ensure your observed kinetic constants align with established literature values.[7] Significant deviations suggest enzyme degradation or non-specific binding.
| Parameter | Typical Value (HLM) | Typical Value (rCYP2D6) | Notes |
| 5 – 20 µM | 2 – 10 µM | Low | |
| 0.5 – 2.0 nmol/min/mg | 10 – 50 nmol/min/nmol P450 | Highly variable based on donor genotype. | |
| Linearity | Up to 20-30 mins | Up to 15-20 mins | Recombinant enzymes lose linearity faster. |
Inhibition Studies ( Determination)
This compound is the substrate of choice for determining the potency of new chemical entities (NCEs) as CYP2D6 inhibitors.
-
Expected
: 10 – 50 nM (Note: Nanomolar range). -
Calculation:
Fit data to a 4-parameter logistic equation to derive .
Comparative Analysis: this compound vs. Alternatives[1][4][9][10][11]
| Feature | This compound | Dextromethorphan | Debrisoquine |
| Primary Application | In Vitro (Microsomes/Recombinant) | In Vivo (Clinical Phenotyping) | Historical / Obsolete |
| Detection Mode | Fluorescence (High Sensitivity) | LC-MS/MS (Required for low levels) | LC-MS or HPLC-UV |
| Turnover Rate | High | Moderate | Low |
| Selectivity | Excellent (>95% CYP2D6) | Good (Minor CYP3A4 N-demethylation) | Good |
| Safety | Research Use Only (Not for human dosing) | Safe (OTC Drug) | Safe (Prescription) |
Expert Insight: Choose This compound for mechanistic in vitro inhibition screens because the fluorescence assay is cheaper, faster, and more robust than MS-based methods for Dextromethorphan. Choose Dextromethorphan if you are correlating in vitro data to clinical studies.
References
-
FDA Guidance for Industry. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (2017).[7] [Link]
-
Zanger, U. M., et al. "Structure-function characterization of cytochrome P450 2D6 variants." Naunyn-Schmiedeberg's Archives of Pharmacology, 369(1), 23-37. (2004).[4][7] [Link]
-
Kronbach, T., et al. "Oxidation of this compound by human liver cytochrome P450IID6." Molecular Pharmacology, 32(5), 635-642. (1987). [Link]
-
Hanna, I. H., et al. "In vitro characterization of the CYP2D6 active site." Drug Metabolism and Disposition, 29(11), 1355-1360. (2001).[4] [Link]
Sources
- 1. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jppres.com [jppres.com]
- 6. CYP2D6-dependent this compound 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. CYP2D6-Dependent this compound 1 '-Hydroxylation Assayed by Reversed-Phase Ion-Pair High-Performance Liquid Chromatography with Fluorescence Detection - 科研通 [ablesci.com]
Bufuralol: A Cornerstone of Pharmacogenetics and the Exploration of CYP2D6 Polymorphism
This technical guide delves into the historical and ongoing significance of bufuralol in the field of pharmacogenetics. From its initial clinical observations to its establishment as a key research tool, this compound has been instrumental in unraveling the complexities of drug metabolism, particularly the polymorphic nature of the Cytochrome P450 2D6 (CYP2D6) enzyme. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound's role, the experimental methodologies it fostered, and its lasting impact on personalized medicine.
The Dawn of a Pharmacogenetic Revelation: The this compound Story
The journey into the pharmacogenetic importance of this compound began with clinical observations of significant interindividual variability in patient responses to the drug, a non-selective beta-adrenoceptor antagonist.[1][2] Some individuals experienced exaggerated pharmacological effects and side effects at standard doses, suggesting differences in how their bodies processed the medication.[2] This variability was not random; family studies revealed an inherited pattern, pointing towards a genetic basis for the observed differences in drug metabolism.[2]
These early studies were pivotal, confirming that the aliphatic hydroxylation of this compound is under polymorphic genetic control.[2] Researchers phenotyping volunteers with debrisoquine, another drug known for its polymorphic hydroxylation, discovered that the genetic anomaly affecting this compound metabolism was the same as that for debrisoquine.[2] This established the concept of the debrisoquine/sparteine-type genetic polymorphism of drug oxidation and solidified this compound's place as a key probe for studying this phenomenon.[3]
The Metabolic Fate of this compound: A CYP2D6-Dominated Pathway
The primary metabolic pathway for this compound is 1'-hydroxylation, a reaction predominantly catalyzed by the CYP2D6 enzyme.[4][5] This process converts this compound into 1'-hydroxythis compound.[5] While other minor metabolites have been identified, the 1'-hydroxylation pathway is the most significant in determining the drug's clearance and pharmacological effect.[6][7]
The efficiency of this metabolic conversion is directly linked to an individual's CYP2D6 genotype.[8] This genetic variation leads to distinct population phenotypes:
-
Extensive Metabolizers (EMs): Individuals with two functional CYP2D6 alleles, who metabolize this compound efficiently.
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles, leading to significantly reduced metabolism, higher plasma concentrations of the parent drug, and a greater risk of adverse effects.[2]
-
Intermediate Metabolizers (IMs): Individuals with one functional and one non-functional allele, or two partially active alleles, exhibiting a metabolic capacity between EMs and PMs.
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, leading to exceptionally rapid metabolism.
While CYP2D6 is the primary enzyme, studies have shown that other CYPs, such as CYP2C19 and CYP1A2, can contribute to this compound 1'-hydroxylation, particularly in individuals deficient in CYP2D6 activity.[9] However, the intrinsic clearance of this reaction by CYP2D6 is substantially higher, making it the rate-limiting step for most of the population.[9]
Metabolic Pathway of this compound
Caption: Primary metabolic pathway of this compound via CYP2D6.
This compound as a Phenotyping Probe: Unmasking CYP2D6 Activity
The high selectivity of this compound's 1'-hydroxylation for CYP2D6 makes it an excellent in vivo and in vitro probe for determining an individual's metabolic phenotype.[4] By administering a controlled dose of this compound and subsequently measuring the ratio of the parent drug to its 1'-hydroxy metabolite in urine or plasma, researchers can accurately classify individuals into the different metabolizer categories.[10]
The competitive inhibition observed between this compound and debrisoquine for metabolism by the same cytochrome P450 isozyme further validated its use as a specific probe for what is now known as CYP2D6.[4]
Experimental Protocols for CYP2D6 Phenotyping with this compound
The following protocols provide a framework for conducting in vitro and in vivo CYP2D6 phenotyping studies using this compound. These are generalized methodologies and may require optimization based on specific laboratory conditions and equipment.
In Vitro CYP2D6 Activity Assay using Human Liver Microsomes
This protocol is designed to determine the kinetic parameters of this compound 1'-hydroxylation in a controlled laboratory setting.[11][12][13]
Objective: To measure the rate of 1'-hydroxythis compound formation in human liver microsomes (HLMs) to assess CYP2D6 activity.
Materials:
-
Human liver microsomes (HLMs) from various donors or specific genotypes
-
This compound hydrochloride
-
1'-hydroxythis compound standard
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching the reaction
-
HPLC system with fluorescence detection
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and 1'-hydroxythis compound in a suitable solvent (e.g., methanol or water).
-
Prepare the potassium phosphate buffer (0.1 M, pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM suspension (typically 0.1-0.5 mg/mL protein concentration), potassium phosphate buffer, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to bind to the enzymes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range of product formation.[14]
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto an appropriate HPLC column (e.g., C18).
-
Use a mobile phase gradient of acetonitrile and water (with a modifier like formic acid) to separate this compound and 1'-hydroxythis compound.
-
Detect the compounds using a fluorescence detector (e.g., excitation at 252 nm and emission at 302 nm), which provides high sensitivity.[4]
-
-
Data Analysis:
-
Quantify the amount of 1'-hydroxythis compound formed by comparing the peak area to a standard curve.
-
Calculate the reaction velocity (V) at each substrate concentration.
-
Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).
-
Experimental Workflow for In Vitro this compound Metabolism Assay
Caption: A typical workflow for an in vitro this compound metabolism assay.
In Vivo Phenotyping Protocol
This protocol describes the general procedure for determining an individual's CYP2D6 phenotype using a single oral dose of this compound.
Objective: To classify a human subject as a poor, intermediate, extensive, or ultrarapid metabolizer of CYP2D6 substrates.
Procedure:
-
Subject Recruitment and Consent:
-
Drug Administration:
-
Administer a single, low oral dose of this compound (e.g., 30 mg).
-
-
Sample Collection:
-
Collect urine over a specified period (e.g., 8 or 24 hours) post-dose.
-
Alternatively, collect blood samples at specific time points to determine plasma concentrations.
-
-
Sample Analysis:
-
Analyze the urine or plasma samples for the concentrations of this compound and 1'-hydroxythis compound using a validated analytical method like HPLC-fluorescence or LC-MS/MS.
-
-
Calculation of Metabolic Ratio (MR):
-
Calculate the MR as the molar concentration of this compound divided by the molar concentration of 1'-hydroxythis compound.
-
-
Phenotype Assignment:
-
Assign the phenotype based on the calculated MR. The distribution of MR values in a population is typically bimodal, allowing for the clear distinction between poor and extensive metabolizers.
-
The Genetic Underpinnings of this compound Metabolism
The phenotypic differences observed with this compound are a direct consequence of genetic variations, primarily single nucleotide polymorphisms (SNPs), in the CYP2D6 gene.[17] These variations can lead to the production of an enzyme with reduced or no function, or in some cases, increased function due to gene duplication.[8][17]
Genotyping for specific CYP2D6 alleles has become a more common practice and can often predict the metabolic phenotype with high accuracy.[18] This has led to the development of genotype-phenotype correlation tables that are used in clinical settings to guide drug therapy.[19]
Enduring Significance in Drug Development and Personalized Medicine
The pioneering work with this compound laid the foundation for much of modern pharmacogenetics.[20][21] Its use as a probe drug helped to:
-
Characterize CYP2D6: Elucidate the function and significance of one of the most important drug-metabolizing enzymes.
-
Develop In Vitro Models: Refine the use of human liver microsomes and other in vitro systems for predicting drug metabolism in humans.[22][23]
-
Inform Drug Discovery: Provide a tool for screening new drug candidates for their potential to be metabolized by CYP2D6, thus predicting potential drug-drug interactions and interindividual variability in response.[24]
-
Advance Personalized Medicine: The clear demonstration of a gene-drug response relationship with this compound provided a powerful argument for tailoring drug therapy to an individual's genetic makeup.[25] This has had significant implications for various therapeutic areas, including the metabolism of opioids.[26][27][28]
While newer and more specific probe drugs and genotyping technologies are now available, the historical significance of this compound remains undeniable. The principles learned from studying its polymorphic metabolism continue to influence how we discover, develop, and prescribe drugs today.
Quantitative Data Summary
The following table summarizes representative kinetic data for this compound 1'-hydroxylation by different CYP enzymes, highlighting the prominent role of CYP2D6.
| Enzyme | Apparent Km (µM) | Intrinsic Clearance (Vmax/Km) | Reference |
| CYP2D6 | ~5 | High (37-fold higher than CYP2C19) | [9] |
| CYP2C19 | 36 | Low | [9] |
| CYP1A2 | 145 | Very Low | [9] |
Note: These values can vary depending on the specific experimental conditions and the source of the recombinant enzymes or microsomes.
Conclusion
This compound holds a unique and enduring place in the history of pharmacogenetics. The investigation into its variable metabolism was a critical step in understanding the genetic basis of drug response. The methodologies developed using this compound as a probe for CYP2D6 activity have become standard practice in drug development and have paved the way for the broader application of pharmacogenetic principles in clinical practice. As we continue to move towards an era of personalized medicine, the foundational lessons learned from this compound will undoubtedly continue to guide our efforts to optimize drug therapy for every individual.
References
-
Metabolism of this compound and dextromethorphan by CYP2D6. a Oxidation of... - ResearchGate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Mankowski, D. C. (1999). The role of CYP2C19 in the metabolism of (+/-) this compound, the prototypic substrate of CYP2D6. Drug Metabolism and Disposition, 27(9), 1024–1028. Retrieved January 30, 2026, from [Link]
-
Hanna, I. H., Reed, J. R., Guengerich, F. P., & Hollenberg, P. F. (2015). CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of this compound and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712. Drug Metabolism and Disposition, 43(7), 1016–1025. Retrieved January 30, 2026, from [Link]
-
Gut, J., Gasser, R., Dayer, P., Kronbach, T., Catin, T., & Meyer, U. A. (1985). Genetic polymorphism in drug oxidation: in vitro studies of human debrisoquine 4-hydroxylase and this compound 1'-hydroxylase. Biochemical Pharmacology, 34(1), 81–88. Retrieved January 30, 2026, from [Link]
-
The potential of CYP2D6 phenotyping to improve opioid dosing strategies. (2021). medRxiv. Retrieved January 30, 2026, from [Link]
-
Sperger, J. M., Jones, J. P., & Stresser, D. M. (2020). Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition. Drug Metabolism and Disposition, 48(4), 304–318. Retrieved January 30, 2026, from [Link]
-
Gaedigk, A., Bradford, L. D., Marcucci, K. A., & Leeder, J. S. (2002). CYP2D6 genotyping as an alternative to phenotyping for determination of metabolic status in a clinical trial setting. Journal of Clinical Pharmacology, 42(9), 930–937. Retrieved January 30, 2026, from [Link]
-
The potential of CYP2D6 phenotyping to improve opioid dosing strategies. (2021). medRxiv. Retrieved January 30, 2026, from [Link]
-
Bousman, C. A., Stevenson, J., & Ramsey, L. B. (2021). CYP2D6 pharmacogenetics and phenoconversion in personalized medicine. Pharmacogenomics, 22(12), 737–740. Retrieved January 30, 2026, from [Link]
-
Pratt, V. M., Cavallari, L. H., Del Tredici, A. L., Hachad, H., Ji, Y., Kalman, L. V., ... & Scott, S. A. (2021). Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy. The Journal of Molecular Diagnostics, 23(7), 779–790. Retrieved January 30, 2026, from [Link]
-
Otton, S. V., Wu, D., Joffe, R. T., Cheung, S. W., & Sellers, E. M. (1993). Inhibition by fluoxetine of cytochrome P450 2D6 activity. Clinical Pharmacology & Therapeutics, 53(4), 401–409. Retrieved January 30, 2026, from [Link]
-
HPLC profiles of the metabolism of this compound and debrisoquine by rat... - ResearchGate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Dayer, P., Gasser, R., Gut, J., Kronbach, T., Robertz, G. M., Eichelbaum, M., & Meyer, U. A. (1987). Enzymatic basis of the debrisoquine/sparteine-type genetic polymorphism of drug oxidation. Characterization of this compound 1'-hydroxylation in liver microsomes of in vivo phenotyped carriers of the genetic deficiency. The Journal of Biological Chemistry, 262(3), 1211–1217. Retrieved January 30, 2026, from [Link]
-
Oxidation products of this compound formed by P450 2D6. - ResearchGate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
E07.1 - Pharmacogenetics: Overview, genetic diversity and opportunities to improve patient outcomes. (2023, December 15). YouTube. Retrieved January 30, 2026, from [Link]
-
Smith, D. M., Weitzel, K. W., Elsey, A. R., Langaee, T., Gong, Y., Wake, D. T., ... & Cavallari, L. H. (2019). How to Integrate CYP2D6 Phenoconversion into Clinical Pharmacogenetics: A Tutorial. Clinical and Translational Science, 12(5), 458–467. Retrieved January 30, 2026, from [Link]
-
van der Schoor, N. M., van der Heiden, I. P., van den Berg, M. S., van der Bol, J. M., van der Heiden, E., van der Stoep, M., ... & van der Weide, J. (2021). Phenoconversion of CYP3A4, CYP2C19 and CYP2D6 in Pediatrics, Adolescents and Young Adults With Lymphoma: Rationale and Design of the PEGASUS Study. Frontiers in Pharmacology, 12, 740925. Retrieved January 30, 2026, from [Link]
-
Francis, R. J., East, P. B., Larman, J., & Bye, A. (1981). Pharmacodynamic and pharmacokinetic studies on this compound in man. British Journal of Clinical Pharmacology, 11(2), 145–151. Retrieved January 30, 2026, from [Link]
-
Dayer, P., Balant, L., Courvoisier, F., Küpfer, A., & Fabre, J. (1982). The genetic control of this compound metabolism in man. European Journal of Clinical Pharmacology, 22(2), 153–157. Retrieved January 30, 2026, from [Link]
-
Wang, G., Zhang, H., He, F., Wang, Z., Zhou, Y., & Fan, L. (2019). Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine. Scientific Reports, 9(1), 1–9. Retrieved January 30, 2026, from [Link]
-
Crews, K. R., Gaedigk, A., Dunnenberger, H. M., Leeder, J. S., Klein, T. E., Caudle, K. E., ... & Skaar, T. C. (2012). Clinical implications of opioid pharmacogenetics. Clinical Pharmacology & Therapeutics, 91(3), 377–381. Retrieved January 30, 2026, from [Link]
-
In Vitro and In Vivo Models of Drug Metabolism - ResearchGate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Kim, D. H., Kim, Y. C., & Lee, S. (2013). In vitro metabolism of obovatol and its effect on cytochrome P450 enzyme activities in human liver microsomes. Journal of Pharmacy and Pharmacology, 65(11), 1669–1677. Retrieved January 30, 2026, from [Link]
-
Stresser, D. M., & Blanchard, A. P. (2001). Impact of incubation conditions on this compound human clearance predictions: enzyme lability and nonspecific binding. Drug Metabolism and Disposition, 29(4 Pt 1), 442–449. Retrieved January 30, 2026, from [Link]
-
Samwald, M., & Xu, H. (2021). Clinical Implications of Combinatorial Pharmacogenomic Tests Based on Cytochrome P450 Variant Selection. Journal of Personalized Medicine, 11(10), 967. Retrieved January 30, 2026, from [Link]
-
Crews, K. R., Monte, A. A., Huddart, R., Caudle, K. E., Kharasch, E. D., Gaedigk, A., ... & Skaar, T. C. (2021). Clinical Pharmacogenetics Implementation Consortium Guideline for CYP2D6, OPRM1, and COMT Genotypes and Select Opioid Therapy. Clinical Pharmacology & Therapeutics, 110(4), 888–896. Retrieved January 30, 2026, from [Link]
-
The Role of Clinical Pharmacogenetics and Opioid Interactions in Optimizing Treatment in Clinical Practice - Preprints.org. (n.d.). Preprints.org. Retrieved January 30, 2026, from [Link]
-
Küpfer, A., Dick, B., & Preisig, R. (1984). Pharmacogenetics of mephenytoin: a new drug hydroxylation polymorphism in man. European Journal of Clinical Pharmacology, 26(6), 753–757. Retrieved January 30, 2026, from [Link]
-
Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Meyer, U. A. (2000). 030206 Inheritance and Drug Response. The New England Journal of Medicine, 342(12), 852–860. Retrieved January 30, 2026, from [Link]
-
Goldstein, J. A. (2001). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. CNS Drug Reviews, 7(1), 69–84. Retrieved January 30, 2026, from [Link]
-
Impact of Pharmacogenomics in Clinical Practice - ResearchGate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Hassett, C., Aicher, L., Sidhu, J. S., & Omiecinski, C. J. (1994). Epoxide Hydrolase--Polymorphism and Role in Toxicology. Toxicology and Applied Pharmacology, 129(2), 182–190. Retrieved January 30, 2026, from [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
Sources
- 1. Pharmacodynamic and pharmacokinetic studies on this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The genetic control of this compound metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic basis of the debrisoquine/sparteine-type genetic polymorphism of drug oxidation. Characterization of this compound 1'-hydroxylation in liver microsomes of in vivo phenotyped carriers of the genetic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic polymorphism in drug oxidation: in vitro studies of human debrisoquine 4-hydroxylase and this compound 1'-hydroxylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. The role of CYP2C19 in the metabolism of (+/-) this compound, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenoconversion of CYP3A4, CYP2C19 and CYP2D6 in Pediatrics, Adolescents and Young Adults With Lymphoma: Rationale and Design of the PEGASUS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro metabolism of obovatol and its effect on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of incubation conditions on this compound human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CYP2D6 Genotyping as an alternative to phenotyping for determination of metabolic status in a clinical trial setting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moodle2.units.it [moodle2.units.it]
- 20. dkfz.de [dkfz.de]
- 21. researchgate.net [researchgate.net]
- 22. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical implications of opioid pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. medrxiv.org [medrxiv.org]
- 27. medrxiv.org [medrxiv.org]
- 28. preprints.org [preprints.org]
An In-Depth Technical Guide to the Metabolism of Bufuralol in Non-Hepatic Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Liver
Bufuralol, a non-selective β-adrenoceptor antagonist, is renowned in the field of drug metabolism not for its therapeutic application but for its role as a classic probe substrate for cytochrome P450 2D6 (CYP2D6). The study of its biotransformation has been pivotal in understanding the activity of this highly polymorphic enzyme. While the liver is unequivocally the principal organ for drug metabolism, a significant and often underappreciated degree of metabolic activity occurs in extrahepatic tissues.[1][2] These sites, including the intestine, lungs, and kidneys, can profoundly influence the pharmacokinetics, efficacy, and toxicity of a drug by contributing to first-pass metabolism, local activation of prodrugs, or formation of toxic metabolites.[1]
This guide provides a detailed exploration of this compound metabolism outside the liver. It is designed for researchers and drug development professionals, offering not just a review of the existing knowledge but also practical, field-tested methodologies for investigating these complex processes. We will delve into the enzymatic pathways, the expression of relevant enzymes in non-hepatic tissues, and the experimental designs required to elucidate the contribution of these tissues to the overall disposition of this compound.
The Enzymology of this compound Biotransformation
The metabolism of this compound is primarily an oxidative process dominated by CYP2D6. The major metabolic pathway is the aliphatic hydroxylation at the 1'-position of the ethyl side chain, forming 1'-hydroxythis compound.[3][4] This reaction is highly stereoselective and serves as the gold standard for phenotyping CYP2D6 activity. Other minor metabolites, such as 4-hydroxythis compound and 6-hydroxythis compound, are also formed, showcasing the enzyme's versatility.[3][5]
While CYP2D6 is the main catalyst, other enzymes have been shown to contribute, particularly at higher substrate concentrations or in individuals with deficient CYP2D6 activity. Studies using recombinant enzymes have demonstrated that CYP2C19 and CYP1A2 can also catalyze the 1'-hydroxylation of this compound, albeit with significantly lower affinity and intrinsic clearance compared to CYP2D6.[6][7] This underscores the importance of considering multiple enzyme systems, especially when extrapolating from in vitro data to the in vivo situation.
Caption: Primary metabolic pathways of this compound.
The Landscape of Extrahepatic Metabolism
The concept of extrahepatic metabolism is critical for orally administered drugs, which must first pass through the intestinal wall before reaching the liver and systemic circulation.[8][9] This "first-pass" effect is not limited to the liver; the intestine itself is a significant metabolic barrier.[1] Other tissues also possess metabolic capabilities that can influence local drug concentrations and effects.
The Intestine: The First Metabolic Hurdle
The small intestine expresses a range of cytochrome P450 enzymes, and its contribution to the first-pass metabolism of certain drugs can rival that of the liver.[8] While the overall concentration of CYPs is lower than in the liver, the strategic anatomical location makes it highly significant for oral pharmacokinetics.[9] Recent advances using human pluripotent stem cell-derived intestinal organoids are providing more physiologically relevant models to study intestinal drug metabolism, including that of this compound.[10]
The Lung: A Potential Site of Local Activation
The lung is continuously exposed to xenobiotics from the air, and it possesses its own metabolic machinery as a defense mechanism. The expression of CYP2D6 in human lung tissue, however, appears to be very low or even absent, as determined by RT-PCR, Western blotting, and immunohistochemistry.[11] Despite this, some studies have suggested a link between CYP2D6 activity and the risk of lung cancer in smokers, implying a potential role in the local activation of procarcinogens found in tobacco smoke.[12][13] This remains an area of active investigation, with the causality behind this association yet to be fully established.
The Kidney: More Than Just Excretion
The kidney plays a crucial role in excreting drugs and their metabolites, but it is also metabolically active. While there is definitive evidence for the expression of several CYPs and UGTs in the human kidney, studies suggest that CYP2D6 is not among them.[14] However, clinical observations have shown that the clearance of this compound is significantly reduced in patients with chronic kidney disease, leading to increased drug exposure.[15] This effect is likely not due to direct renal metabolism of this compound but rather to systemic changes in uremic patients that downregulate the hepatic expression and/or activity of CYP2D6.
Other Tissues of Interest: The Adrenal Gland
Studies in guinea pigs have revealed high expression of a CYP2D ortholog (CYP2D16) in the adrenal gland, which actively metabolizes this compound.[5][16] Interestingly, the metabolite profile in the adrenal gland differs from that in the liver, with 1'-hydroxythis compound being the major adrenal metabolite, whereas 6-hydroxythis compound is the primary product in the guinea pig liver.[5] While direct extrapolation to humans requires caution, this highlights that metabolic pathways can be tissue-specific.
Methodologies for Studying Non-Hepatic Metabolism
Investigating the metabolism of this compound in extrahepatic tissues requires robust and validated methodologies. The following protocols provide a framework for preparing tissue fractions, conducting in vitro incubations, and analyzing the results.
Experimental Workflow Overview
Caption: Workflow for in vitro extrahepatic metabolism studies.
Protocol 1: Preparation of Extrahepatic Tissue Subcellular Fractions
Rationale: This protocol describes the isolation of the S9 fraction (post-mitochondrial supernatant) and microsomes, which contain the majority of Phase I (CYP) and Phase II drug-metabolizing enzymes. The procedure must be performed at 4°C to preserve enzyme activity.[17]
Step-by-Step Methodology:
-
Tissue Collection: Obtain fresh or properly frozen (-80°C) non-hepatic tissue (e.g., human small intestine).
-
Homogenization Buffer: Prepare an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, pH 7.4).[17]
-
Homogenization: Weigh the tissue and add 3-5 volumes of ice-cold homogenization buffer. Homogenize using a Potter-Elvehjem tissue grinder until a uniform suspension is achieved.
-
S9 Fraction Preparation: Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.[17] Carefully collect the supernatant, which is the S9 fraction.
-
Microsome Preparation: For microsomal isolation, transfer the S9 fraction to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Pellet Resuspension: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
-
Protein Quantification: Determine the protein concentration of the S9 or microsomal fraction using a standard method like the bicinchoninic acid (BCA) assay.
-
Storage: Aliquot the fractions and store them at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Incubation for Metabolite Formation
Rationale: This protocol is designed to measure the rate of metabolite formation from this compound. It includes an NADPH-regenerating system to ensure the cofactor for CYP enzymes is not depleted during the incubation. The stability of CYP2D6 activity over the incubation time is a critical consideration.[18]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
-
-
Incubation Mixture: In a microcentrifuge tube on ice, combine the buffer, the tissue fraction (e.g., 0.1-0.5 mg/mL microsomal protein), and the NADPH-regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.
-
Initiate Reaction: Add this compound to the mixture to start the reaction. The final concentration should cover a range to allow for kinetic analysis (e.g., 1-100 µM).
-
Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15-30 minutes). The time should be within the linear range of metabolite formation.
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the protein and halt enzymatic activity.
-
Sample Preparation for Analysis: Centrifuge the quenched mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a clean tube or HPLC vial for analysis.
Protocol 3: Analytical Quantification by LC-MS/MS
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity in quantifying drugs and their metabolites in complex biological matrices.[19] A stable isotope-labeled internal standard is recommended for the most accurate quantification.
Step-by-Step Methodology:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.[20]
-
Employ a mobile phase gradient, for example, using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Develop specific MRM transitions for this compound and its expected metabolites (e.g., 1'-hydroxythis compound).
-
-
Standard Curve Preparation: Prepare a standard curve by spiking known concentrations of this compound and its metabolite standards into a control matrix (incubation mixture with no substrate).
-
Sample Analysis: Inject the supernatant from the incubation samples (Step 7 of Protocol 2) into the LC-MS/MS system.
-
Data Processing: Integrate the peak areas for the analyte and internal standard. Use the standard curve to calculate the concentration of the metabolite formed in each sample. The rate of formation is typically expressed as pmol of metabolite formed per minute per mg of protein.
Data Presentation and Interpretation
The data generated from these experiments can be used to determine the kinetic parameters of this compound metabolism in different tissues.
| Parameter | Hepatic Microsomes (Typical Values) | Non-Hepatic Tissues | Significance |
| Enzyme(s) | CYP2D6 (major), CYP2C19, CYP1A2 | Primarily CYP2D6, if expressed. | Identifies the key enzymatic players. |
| Km (µM) | Low (e.g., 5-15 µM for CYP2D6)[6][7] | To be determined. A similar Km would suggest the same enzyme is involved. | Reflects the enzyme's affinity for the substrate. |
| Vmax | High | Expected to be lower than in the liver. | Represents the maximum rate of the reaction. |
| Intrinsic Clearance (Vmax/Km) | High | Expected to be significantly lower than in the liver. | A measure of the catalytic efficiency of the enzyme at low substrate concentrations. |
Causality and Self-Validation:
-
Enzyme Confirmation: To validate that CYP2D6 is the primary enzyme responsible, parallel incubations should be run with a selective chemical inhibitor, such as quinidine. A significant reduction in metabolite formation in the presence of quinidine confirms the involvement of CYP2D6.[5]
-
Linearity: It is crucial to ensure that the rate of metabolite formation is linear with respect to both time and protein concentration. This validates that the experimental conditions are not rate-limiting.
-
Negative Controls: Incubations without the NADPH-regenerating system should be included as negative controls to ensure that the observed metabolism is CYP-dependent.
Conclusion and Future Directions
While the liver remains the powerhouse of drug metabolism, this guide demonstrates that non-hepatic tissues can play a discernible role in the biotransformation of this compound. The intestine likely contributes to its first-pass metabolism, whereas the significance of pulmonary and renal metabolism in humans appears to be minimal, though systemic effects of kidney disease can indirectly alter this compound's pharmacokinetics.
The provided protocols offer a robust framework for scientists to explore these phenomena further. Key areas for future research include:
-
Quantitative Proteomics: To accurately quantify the expression levels of CYP2D6 and other CYPs in various human non-hepatic tissues.
-
Advanced In Vitro Models: Utilizing models like intestinal organoids to create more physiologically relevant data and improve in vitro-in vivo extrapolation.[10]
-
Pharmacogenetic Studies: Investigating how CYP2D6 polymorphisms affect this compound metabolism specifically in extrahepatic tissues.
By integrating data from these advanced methodologies, the scientific community can build a more complete picture of drug disposition, leading to safer and more effective drug development.
References
-
Hanna, I. H., et al. (2001). Metabolism of this compound and dextromethorphan by CYP2D6. ResearchGate. [Link]
-
Imaoka, S., et al. (n.d.). HPLC profiles of the metabolism of this compound and debrisoquine by rat... ResearchGate. [Link]
-
Pee-ru E. et al. (2001). This compound metabolism by guinea pig adrenal and hepatic microsomes. PubMed. [Link]
-
George, B. (n.d.). Clinical and Pharmacological Significance of Extrahepatic Drug Metabolism in Man. Bahrain Medical Bulletin. [Link]
-
Wikipedia contributors. (n.d.). CYP2D6. Wikipedia. [Link]
-
Mankowski, D. C. (1999). The role of CYP2C19 in the metabolism of (+/-) this compound, the prototypic substrate of CYP2D6. PubMed. [Link]
-
Creative Biolabs. (n.d.). Extrahepatic Metabolism. Creative Biolabs. [Link]
-
Stressler, T., et al. (2005). Impact of incubation conditions on this compound human clearance predictions: enzyme lability and nonspecific binding. PubMed. [Link]
-
Stressler, T., et al. (2005). CYP2D6-dependent this compound 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection. PubMed. [Link]
-
Pee-ru E. et al. (2001). This compound Metabolism by Guinea Pig Adrenal and Hepatic Microsomes. Karger Publishers. [Link]
-
Kivistö, K. T., et al. (1996). Analysis of CYP2D6 expression in human lung: implications for the association between CYP2D6 activity and susceptibility to lung cancer. PubMed. [Link]
-
Rocha, J. D. B., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health (NIH). [Link]
-
Al-Saeed, A. H. (2005). HPLC separation technique for analysis of this compound enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection. ResearchGate. [Link]
-
Nolin, T. D., & Himmelfarb, J. (2010). Effects of chronic kidney disease and uremia on hepatic drug metabolism and transport. Seminars in Dialysis. [Link]
-
Degen, P. H., & Riess, W. (1978). Determined of this compound and its metabolites in plasma by mass fragmentography and by gas chromatography with electron capture detection. PubMed. [Link]
-
van de Kerkhof, E. G., et al. (2008). In Vitro Methods to Study Intestinal Drug Metabolism. ResearchGate. [Link]
-
Online Inhibitor. (2026). This compound Hydrochloride in Translational Cardiovascular R... Online Inhibitor. [Link]
-
Fustin, A. (n.d.). DETECTION OF ILLICIT DRUGS IN VARIOUS MATRICES VIA TOTAL VAPORIZATION SOLID-PHASE MICROEXTRACTION (TV-SPME). Ohio University. [Link]
-
Funae, Y., et al. (1996). Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6. PubMed. [Link]
-
Bouchardy, C., et al. (1996). Polymorphism in CYP1A1 and CYP2D6 genes: possible association with susceptibility to lung cancer. National Institutes of Health (NIH). [Link]
-
Tolosa, L., et al. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI. [Link]
-
ClinPGx. (n.d.). This compound + CYP2D6*1. ClinPGx. [Link]
-
Ding, X., & Kaminsky, L. S. (2003). An update on the role of intestinal cytochrome P450 enzymes in drug disposition. ScienceOpen. [Link]
-
J M, et al. (2021). Manifestations of Liver Impairment and the Effects of MH-76, a Non-Quinazoline α1-Adrenoceptor Antagonist, and Prazosin on Liver Tissue in Fructose-Induced Metabolic Syndrome. MDPI. [Link]
-
Charles River Laboratories. (n.d.). Metabolite Profiling & Structural Elucidation. Charles River Laboratories. [Link]
-
Hanna, I. H., et al. (2001). Oxidation products of this compound formed by P450 2D6. ResearchGate. [Link]
-
L, T. (1997). Extrahepatic metabolism of drugs in humans. PubMed. [Link]
-
Benhamou, S., et al. (1996). The effect of tobacco on lung cancer risk depends on CYP2D6 activity. PubMed. [Link]
-
Obach, R. S. (2012). Biotransformation of Drug Candidates by Non-CYP Metabolic Pathways. SlideShare. [Link]
-
Miners, J. O., et al. (2006). Renal drug metabolism in humans: the potential for drug–endobiotic interactions involving cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT). National Institutes of Health (NIH). [Link]
-
Wikipedia contributors. (n.d.). VEGFR-2 inhibitor. Wikipedia. [Link]
-
Kim, D., et al. (2022). Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. MDPI. [Link]
-
Galetin, A., et al. (2018). Gut Wall Metabolism. Application of Pre-Clinical Models for the Prediction of Human Drug Absorption and First-Pass Elimination. National Institutes of Health (NIH). [Link]
-
Kumamoto University. (2016). Intestinal Flora Affects Drug Response. Drug Discovery and Development. [Link]
Sources
- 1. bahrainmedicalbulletin.com [bahrainmedicalbulletin.com]
- 2. Extrahepatic metabolism of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound metabolism by guinea pig adrenal and hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of CYP2C19 in the metabolism of (+/-) this compound, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Gut Wall Metabolism. Application of Pre-Clinical Models for the Prediction of Human Drug Absorption and First-Pass Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staurosporine.net [staurosporine.net]
- 11. Analysis of CYP2D6 expression in human lung: implications for the association between CYP2D6 activity and susceptibility to lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of tobacco on lung cancer risk depends on CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polymorphism in CYP1A1 and CYP2D6 genes: possible association with susceptibility to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Renal drug metabolism in humans: the potential for drug–endobiotic interactions involving cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of chronic kidney disease and uremia on hepatic drug metabolism and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of incubation conditions on this compound human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. CYP2D6-dependent this compound 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The chemical properties and stability of Bufuralol in solution.
The Chemical Properties and Stability of Bufuralol in Solution Content Type: Technical Guide & Whitepaper Audience: Researchers, DMPK Scientists, and Analytical Chemists
Executive Summary
This compound is a lipophilic β-adrenoceptor antagonist that serves as the "gold standard" probe substrate for phenotyping Cytochrome P450 2D6 (CYP2D6) activity in vitro.[1] While its pharmacological use has waned, its utility in drug-drug interaction (DDI) studies remains critical.[1] This guide provides a definitive technical analysis of this compound’s physicochemical behavior, solution stability, and metabolic kinetics. It addresses the common "stability paradox" where the compound is chemically robust in organic storage but metabolically labile and prone to non-specific binding in aqueous assay conditions.
Part 1: Physicochemical Specifications
Understanding the fundamental chemical architecture of this compound is a prerequisite for accurate assay design. The molecule features a benzofuran ring system susceptible to oxidation and a secondary amine contributing to its basicity.
Table 1: Core Physicochemical Profile[1]
| Property | Value / Characteristic | Technical Implication |
| Chemical Name | α-[[(1,1-dimethylethyl)amino]methyl]-7-ethyl-2-benzofuranmethanol | IUPAC nomenclature for identification.[1] |
| CAS Number | 60398-91-6 (HCl salt); 54340-62-4 (Free base) | Ensure correct salt form selection (HCl is standard).[1] |
| Molecular Weight | 297.82 g/mol (HCl salt) | Use this value for molarity calculations.[1] |
| pKa | ~8.9 (Basic amine) | Ionized (+) at physiological pH (7.4).[1] |
| LogP | ~3.5 | Highly lipophilic; prone to non-specific binding.[1] |
| Solubility (Organic) | Ethanol (~15 mg/mL), DMSO (~10 mg/mL) | Ideal for stock solution preparation.[1][2] |
| Solubility (Aqueous) | PBS pH 7.2 (~5 mg/mL) | Limited; requires organic pre-dissolution.[1][2] |
| UV Max | 209, 248 nm | Detection wavelengths for HPLC-UV.[1] |
Part 2: Solution Stability & Degradation Dynamics
This compound exhibits distinct stability profiles depending on the solvent environment. A rigorous distinction must be made between Chemical Stability (shelf-life) and Thermodynamic Stability (assay conditions).[1]
Organic Solvent Stability (Stock Solutions)
-
Preferred Solvents: Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).[1]
-
Stability: High.[1][2] Stock solutions (10-20 mM) in MeOH/DMSO stored at -20°C are stable for >4 years if protected from light and moisture.[1]
-
Risk Factor: Evaporation of MeOH leads to concentration errors.[1] DMSO is non-volatile but hygroscopic; water absorption can degrade the compound over extended freeze-thaw cycles.[1]
Aqueous Stability (Working Solutions)
-
Window: < 24 hours.
-
Mechanism of Instability: While the benzofuran ring is relatively chemically stable, dilute aqueous solutions are prone to adsorption to plasticware (due to LogP 3.5) rather than chemical hydrolysis.[1]
-
Protocol: Prepare working solutions (e.g., 100 µM) fresh daily. Do not store aqueous dilutions.[1][2]
Stress Conditions
-
Thermal: Studies indicate stability at elevated temperatures (up to 70°C) for short durations (7 days) in organic matrices, but this should not be extrapolated to aqueous buffers.
-
Photostability: The benzofuran moiety absorbs UV light.[1] Amber vials are mandatory to prevent photo-oxidation products, which can interfere with metabolite quantification.[1]
Part 3: Metabolic Stability & CYP2D6 Pathway[1]
The primary application of this compound is measuring the catalytic activity of CYP2D6. The reaction is stereoselective and NADPH-dependent.[1]
Mechanism of Action
CYP2D6 catalyzes the 1'-hydroxylation of the ethyl side chain. This reaction is the industry-standard marker for CYP2D6 activity.[1] Secondary pathways include 4- and 6-hydroxylation on the aromatic ring.[1]
Visualization: Metabolic Pathway & Stability Workflow
Figure 1: The metabolic fate of this compound.[3][4][5] The primary 1'-hydroxylation is the marker reaction, while non-enzymatic degradation occurs via photo-oxidation if mishandled.
Part 4: Validated Experimental Protocols
This section details a self-validating protocol for CYP2D6 phenotyping.
Protocol A: Stock & Working Solution Preparation
-
Primary Stock (10 mM): Weigh 2.98 mg of this compound HCl.[1] Dissolve in 1.0 mL of HPLC-grade Methanol. Vortex for 30 seconds.[1] Store at -20°C.
-
Working Solution (100 µM): Dilute 10 µL of Primary Stock into 990 µL of ultrapure water. Use immediately.
Protocol B: Microsomal Incubation Assay
Objective: Determine CYP2D6 activity via 1'-OH-Bufuralol formation.[1][4]
-
Reaction Mix (Final Concentrations):
-
Initiation:
-
Incubation:
-
Shake at 37°C for 10-20 minutes .
-
Note: Linearity is lost rapidly due to product inhibition or substrate depletion; do not exceed 20 mins without validation.[1]
-
-
Termination:
-
Add 100 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., this compound-d9).[1]
-
Vortex and centrifuge at 10,000 x g for 10 minutes to pellet protein.
-
-
Analysis:
Part 5: Troubleshooting & Best Practices
| Issue | Root Cause | Corrective Action |
| Low Recovery (No Enzyme) | Non-specific binding (NSB) to plastic.[1] | Use glass inserts for HPLC vials.[1] Add 0.1% Formic Acid to aqueous dilutions to maintain solubility.[1] |
| High Background Signal | Contamination or Photo-degradation.[1] | Use amber glassware. Ensure LC columns are flushed; this compound is "sticky" on C18 columns. |
| Non-Linear Kinetics | Substrate depletion > 10%.[1] | Reduce incubation time or protein concentration. Ensure this compound concentration is near Km (~10 µM). |
| Peak Tailing | Basic amine interaction with silanols.[1] | Use an end-capped C18 column and include 0.1% Formic Acid or Ammonium Acetate in the mobile phase.[1] |
References
-
Cayman Chemical. (2024).[1][2] this compound (hydrochloride) Product Information & Stability Data. Cayman Chemical.[1][2] Link
-
Narimatsu, S., et al. (2003).[1][2] Stereoselective metabolism of this compound in human liver microsomes. Chirality. Link
-
Zanger, U. M., et al. (2004).[1] Cytochrome P450 2D6: overview and update on pharmacology, genetics, biochemistry. Naunyn-Schmiedeberg's Archives of Pharmacology.[1] Link
-
Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition.[1][7] Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[1] Link
Sources
- 1. This compound | C16H23NO2 | CID 71733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Protocol for Bufuralol 1'-Hydroxylase Assay in Human Liver Microsomes
Abstract & Scope
This application note details the industry-standard protocol for assessing Cytochrome P450 2D6 (CYP2D6) activity in Human Liver Microsomes (HLM) using Bufuralol as the specific probe substrate. Despite the emergence of other probes (e.g., dextromethorphan), this compound remains a "gold standard" for in vitro kinetic studies due to its high turnover rate, clean metabolic profile, and sensitive fluorescence detection limits.
This guide is designed for drug metabolism researchers requiring a robust, self-validating system to determine intrinsic clearance (
Principle of Assay
CYP2D6 catalyzes the stereoselective 1'-hydroxylation of this compound (a non-selective
Reaction Mechanism
The reaction requires NADPH and molecular oxygen. The formation of 1'-hydroxythis compound is linear with respect to time and protein concentration under initial rate conditions.
Figure 1: Reaction scheme for the CYP2D6-mediated hydroxylation of this compound.
Materials & Reagents
Biological Matrix
-
Pooled Human Liver Microsomes (HLM): Mixed gender, pooled from
50 donors to minimize specific genotypic skew (e.g., CYP2D6*4 PMs).-
Quality Check: Ensure the certificate of analysis (CoA) reports native CYP2D6 activity.
-
Storage: -80°C. Do not refreeze multiple times.
-
Chemicals[1]
-
Substrate: this compound Hydrochloride (Purity >98%).
-
Metabolite Standard: 1'-Hydroxythis compound (Purity >98%).
-
Cofactor: NADPH (reduced form) or an NADPH-regenerating system (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Positive Control Inhibitor: Quinidine (Specific CYP2D6 inhibitor).[1]
-
Stop Solution: 60% Perchloric Acid (HClO
) or ice-cold Acetonitrile (ACN).
Experimental Protocol
Assay Conditions (Optimized)
To ensure Michaelis-Menten kinetics (initial rate conditions), the following parameters are strictly controlled:
| Parameter | Standard Condition | Rationale |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 | Physiologically relevant ionic strength. |
| Protein Conc. | 0.05 – 0.2 mg/mL | CYP2D6 is highly active; excess protein causes substrate depletion. |
| Substrate Conc. | 5 – 50 | Brackets the typical |
| Incubation Time | 10 – 20 minutes | Ensures <10% substrate depletion (linearity). |
| Temperature | 37°C ± 0.5°C | Physiological temperature. |
Step-by-Step Workflow
Figure 2: Experimental workflow for the this compound 1'-hydroxylase assay.
Detailed Steps:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Master Mix: Prepare a mixture containing Buffer and HLM (final conc. 0.1 mg/mL).[2] Keep on ice.
-
Plate Setup: Aliquot 180
L of Master Mix into 96-well plates or microcentrifuge tubes. -
Substrate Addition: Add 10
L of 20X this compound stock (e.g., for 20 M final, add 400 M stock). -
Pre-incubation: Incubate at 37°C for 5 minutes (allows temperature equilibration and inhibitor binding if running IC50).
-
Start Reaction: Add 10
L of 20 mM NADPH (final 1 mM). Mix immediately. -
Incubation: Incubate at 37°C for exactly 15 minutes with shaking.
-
Stop Reaction: Add 20
L of 60% Perchloric Acid (precipitates protein and stabilizes 1'-OH metabolite).-
Alternative: Add 200
L ice-cold Acetonitrile containing Internal Standard.
-
-
Centrifugation: Spin at 3000 x g for 15 minutes at 4°C to pellet proteins.
-
Transfer: Move supernatant to HPLC vials.
Analytical Method (HPLC-FLD)
Fluorescence detection is preferred over UV due to the high native fluorescence of the metabolite and the need to detect low concentrations.
-
Instrument: HPLC with Fluorescence Detector.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5
m). -
Mobile Phase:
-
A: 20 mM Ammonium Acetate (pH 4.5) or 10 mM Perchlorate buffer.
-
B: Acetonitrile.
-
-
Gradient: Isocratic (approx. 30-40% B) or Gradient 20%
60% B over 10 mins. -
Flow Rate: 1.0 mL/min.
-
Detection:
-
Excitation: 252 nm
-
Emission: 302 nm
-
-
Retention Time: 1'-OH-Bufuralol elutes before the parent this compound.
Data Analysis & Validation
Calculations
-
Quantification: Construct a standard curve of 1'-Hydroxythis compound (range: 0.05 – 5
M). Calculate concentration in samples using linear regression ( ). -
Velocity (
):
Kinetic Parameters ( , )
Fit data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism):
-
Expected
: 5 – 20 M (Genotype dependent). -
Expected
: 100 – 500 pmol/min/mg (highly variable based on donor pool).
Inhibition ( )
When testing NCEs, plot % Activity vs. Log[Inhibitor].
-
Acceptance Criteria: Quinidine
should be 10 – 100 nM (typically ~20-60 nM in HLM).
Expert Insights & Troubleshooting
-
Substrate Inhibition: At very high concentrations (>100
M), this compound may show substrate inhibition or non-specific binding. Stay within the linear kinetic range. -
Genotype Variance: HLM pools from "Poor Metabolizers" (PM, e.g., CYP2D64/4) will show negligible activity. Always use a large pool (>50 donors) to represent the "Average" population, or use genotyped lots for specific mechanistic questions.
-
Solvent Effects: Keep organic solvent (DMSO/MeOH) < 0.5% v/v in the final incubation, as CYP2D6 is sensitive to organic solvents.
-
Stereoselectivity: If using racemic this compound, be aware that CYP2D6 preferentially metabolizes the (+)-isomer. For strict mechanistic studies, use enantiopure substrate, though racemate is acceptable for standard inhibition screening.
References
-
Zanger, U. M., et al. (1988). "Absence of hepatic cytochrome P450bufI causes genetically deficient debrisoquine oxidation in man." Biochemistry.
-
Kronbach, T., et al. (1987). "Oxidation of midazolam and triazolam by human liver cytochrome P450IIIA4." (Contextual reference for HLM methodology). Molecular Pharmacology.
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
Hickman, D., et al. (1992). "Evaluation of the selectivity of quinidine as an inhibitor of cytochrome P4502D6." Biochemical Pharmacology.
-
Stresser, D. M., et al. (2009). "Cytochrome P450 Fluorometric Substrates." Methods in Molecular Biology.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. xenotech.com [xenotech.com]
- 3. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human liver microsomes study on the inhibitory effect of plantainoside D on the activity of cytochrome P450 activity - PMC [pmc.ncbi.nlm.nih.gov]
Using Bufuralol to determine Km and Vmax of CYP2D6.
Application Note & Protocol
Title: Determination of CYP2D6 Kinetic Parameters (Km and Vmax) Using Bufuralol as a Probe Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of CYP2D6 in Drug Metabolism
The Cytochrome P450 2D6 (CYP2D6) enzyme is a cornerstone of human drug metabolism, responsible for the oxidation of approximately 20-25% of clinically used drugs.[1][2][3] Its activity is highly variable across the population due to extensive genetic polymorphism, leading to distinct phenotypes ranging from poor to ultrarapid metabolizers.[1] This variability can have profound clinical consequences, affecting drug efficacy and the risk of adverse drug reactions. Therefore, characterizing the interaction of new chemical entities (NCEs) with CYP2D6 is a mandatory step in drug development, as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA).[4][5][6]
This compound, a non-selective beta-blocker, is a classic probe substrate for CYP2D6.[2] It is predominantly and stereoselectively metabolized by CYP2D6 to 1'-hydroxythis compound.[7] The specificity and well-characterized kinetics of this reaction make this compound an ideal tool for determining the fundamental kinetic parameters of the CYP2D6 enzyme: the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters are essential for predicting a drug's metabolic fate and its potential for drug-drug interactions (DDIs).[8][9]
This application note provides a comprehensive guide to determining the Km and Vmax of CYP2D6 using this compound, from the underlying principles to a detailed experimental protocol and data analysis workflow.
Principle of the Assay: Unveiling Enzyme Kinetics
This assay quantifies the catalytic activity of CYP2D6 by measuring the rate of formation of 1'-hydroxythis compound from a range of this compound concentrations. The relationship between the reaction rate (velocity, v) and substrate concentration [S] is described by the Michaelis-Menten equation:[10]
v = (Vmax * [S]) / (Km + [S])
Where:
-
v is the initial rate of the reaction (e.g., pmol of metabolite formed per minute per pmol of CYP2D6).
-
Vmax (maximum velocity) is the maximum rate of the reaction when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.[10]
-
Km (Michaelis-Menten constant) is the substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity.[10]
-
[S] is the concentration of the substrate, this compound.
By incubating a fixed amount of CYP2D6 enzyme (typically from recombinant sources or human liver microsomes) with a range of this compound concentrations and measuring the corresponding rates of 1'-hydroxythis compound formation, a saturation curve can be generated. Non-linear regression analysis of this curve allows for the precise determination of Km and Vmax.[10][11]
Metabolic Pathway of this compound by CYP2D6
Caption: this compound is metabolized to 1'-hydroxythis compound by CYP2D6.
Materials and Reagents
-
Enzyme Source: Recombinant human CYP2D6 co-expressed with P450 reductase and cytochrome b5 in a membrane preparation (e.g., from baculovirus-infected insect cells).[12] Alternatively, pooled human liver microsomes (HLMs) can be used.
-
Substrate: this compound hydrochloride
-
Metabolite Standard: 1'-Hydroxythis compound
-
Internal Standard (IS): A stable isotope-labeled analog of 1'-hydroxythis compound (e.g., 1'-hydroxythis compound-d9) or a structurally similar compound for LC-MS/MS analysis.
-
Cofactor System: NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[1][12]
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Reaction Termination Solution: Acetonitrile, cold, containing the internal standard.
-
Instrumentation:
-
Consumables: 96-well plates or microcentrifuge tubes, pipette tips.
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for microcentrifuge tubes. It is crucial to first perform preliminary experiments to determine the optimal protein concentration and incubation time that ensure the reaction is in the linear range of product formation.
Step 1: Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., methanol or DMSO).
-
Working Solutions: Create a series of this compound working solutions by serial dilution from the stock solution. The final concentrations in the incubation should typically range from below to well above the expected Km (e.g., 0.5 µM to 500 µM).[1][11]
-
Enzyme Preparation: Dilute the recombinant CYP2D6 or HLM suspension to the desired working concentration in cold potassium phosphate buffer. Keep on ice.
-
NADPH Regeneration System: Prepare the NADPH regeneration system according to the manufacturer's instructions.
-
Termination Solution: Prepare cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 nM).
Step 2: Incubation Procedure
-
Pre-incubation: In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (pH 7.4)
-
This compound working solution (to achieve the desired final concentration)
-
Diluted CYP2D6 enzyme solution
-
-
Pre-warm: Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[11]
-
Initiate Reaction: Start the enzymatic reaction by adding the NADPH Regeneration System to each well. The final incubation volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring it is within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding a volume of cold acetonitrile containing the internal standard (e.g., 2 volumes).[1] This precipitates the proteins and quenches the enzymatic activity.
Step 3: Sample Processing
-
Protein Precipitation: Seal the plate and vortex or shake for 5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated protein.[16]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Step-by-step workflow from reagent preparation to data analysis.
Analytical Methodology: LC-MS/MS Quantification
A validated LC-MS/MS method is essential for the sensitive and specific quantification of 1'-hydroxythis compound.[14]
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte and internal standard from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both 1'-hydroxythis compound and the internal standard.
-
-
Calibration Curve: Prepare a standard curve by spiking known concentrations of 1'-hydroxythis compound into the reaction matrix (buffer with precipitated protein) and processing it alongside the samples. The curve should cover the expected concentration range of the metabolite in the experimental samples.
Data Analysis
-
Calculate Metabolite Concentration: Using the calibration curve, determine the concentration of 1'-hydroxythis compound in each sample from the peak area ratio of the analyte to the internal standard.
-
Calculate Reaction Velocity (v): Convert the metabolite concentration into a reaction rate. The velocity (v) is typically expressed as pmol of metabolite formed per minute per pmol of CYP enzyme.
-
Formula: v = (Metabolite Concentration [pmol/µL] * Reaction Volume [µL]) / (Incubation Time [min] * Amount of Enzyme [pmol])
-
-
Plot the Data: Plot the reaction velocity (v) on the y-axis against the corresponding this compound concentration ([S]) on the x-axis. The resulting plot should resemble a rectangular hyperbola.
-
Determine Km and Vmax: Use a non-linear regression software package (e.g., GraphPad Prism) to fit the Michaelis-Menten equation to the data.[10][11] The software will provide the best-fit values for Vmax and Km, along with their standard errors.
Data Presentation: Example Kinetic Parameters
The following table summarizes typical kinetic parameters that might be obtained. Note that values can vary significantly depending on the specific CYP2D6 variant and the experimental system used.[3][17]
| Parameter | Description | Example Value | Units |
| Km | Michaelis-Menten Constant | 5 - 50 | µM |
| Vmax | Maximum Reaction Velocity | 20 - 100 | pmol/min/pmol CYP |
| CLint | Intrinsic Clearance (Vmax/Km) | 4 - 20 | µL/min/pmol CYP |
Note: These are illustrative values. Actual results will depend on the specific enzyme batch and experimental conditions.
Trustworthiness and Self-Validation
To ensure the integrity and reliability of the results, the following controls and validation steps are essential:
-
Linearity Check: Confirm that the chosen incubation time and protein concentration yield a linear rate of product formation.
-
Negative Controls:
-
No Enzyme Control: Incubate the substrate without the CYP2D6 enzyme to check for non-enzymatic degradation.
-
No NADPH Control: Incubate the substrate and enzyme without the NADPH regeneration system to confirm the reaction is cofactor-dependent.
-
-
Positive Control Inhibitor: Include a known potent CYP2D6 inhibitor (e.g., quinidine) to confirm the activity is specific to CYP2D6.[18]
-
LC-MS/MS Validation: The analytical method should be validated for linearity, accuracy, precision, and selectivity according to established guidelines.[11]
Conclusion
The protocol described provides a robust framework for determining the Km and Vmax of CYP2D6-mediated this compound metabolism. These kinetic parameters are fundamental to understanding the enzymatic activity of CYP2D6 and are critical for predicting the metabolic clearance and DDI potential of NCEs. Adherence to rigorous experimental design and data analysis ensures the generation of high-quality, reliable data essential for regulatory submissions and advancing drug development programs.
References
-
Rowland, A., et al. (2021). CYP2D6 Allelic Variants Display Altered Kinetics in Metabolism of this compound and Dextromethorphan. Drug Metabolism and Disposition. Available at: [Link]
-
Shimada, T., et al. (1996). This compound hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes. PubMed. Available at: [Link]
-
Mankowski, D. C., et al. (1999). The role of CYP2C19 in the metabolism of (+/-) this compound, the prototypic substrate of CYP2D6. PubMed. Available at: [Link]
-
van der Lee, M., et al. (2021). Substrate Specificity of CYP2D6 Genetic Variants. Future Medicine. Available at: [Link]
-
Hamelin, B. A., et al. (1998). In Vitro Characterization of Cytochrome P450 2D6 Inhibition by Classic Histamine H1 Receptor Antagonists. PubMed. Available at: [Link]
-
Yokota, H., et al. (1996). Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Taylor, L. L., et al. (2021). Leveraging in Vitro Models for Clinically Relevant Rare CYP2D6 Variants in Pharmacogenomics. PubMed Central. Available at: [Link]
-
Ellis, S. W., et al. (1995). Kinetic parameters for the hydroxylation of this compound by wild-type and mutant CYP2D6. ResearchGate. Available at: [Link]
-
Hanna, I. H., et al. (2001). Metabolism of this compound and dextromethorphan by CYP2D6. ResearchGate. Available at: [Link]
-
Nair, A., et al. (2021). UPLC-MS/MS Analysis of the Michaelis-Menten Kinetics of CYP3A-mediated Midazolam 1'- and 4-Hydroxylation in Rat Brain Microsomes. Chapman University Digital Commons. Available at: [Link]
-
Parkinson, A. (n.d.). P450 Enzyme Kinetics and Reversible Inhibition. Available at: [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Available at: [Link]
-
Gjetja, E., et al. (2015). VALIDATION OF LC/MS/MS METHOD FOR ASSESSMENT OF THE IN VITRO ACTIVITY OF SELECTED RAT CYTOCHROME P450 ISOENZYMES. Acta Poloniae Pharmaceutica. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Guidance Snapshot: Clinical Drug Interaction Studies — Cytochrome P450 Enzyme. Available at: [Link]
-
Shimadzu. (2013). Development of high speed CYP cocktail inhibition assay using UHPLC-MS/MS. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. Available at: [Link]
-
Contract Pharma. (2023). A Guide to In Vitro CYP Inhibition Studies. Available at: [Link]
-
Patsnap Synapse. (2025). What are the key in vitro assays to assess CYP inhibition or induction?. Available at: [Link]
-
Yu, C., et al. (2003). Liquid chromatography/tandem mass spectrometric determination of inhibition of human cytochrome P450 isozymes by resveratrol and resveratrol-3-sulfate. PubMed. Available at: [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]
-
Zhang, L., et al. (2007). Predicting Drug–Drug Interactions: An FDA Perspective. PubMed Central. Available at: [Link]
-
Horkman, J. (n.d.). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. Available at: [Link]
-
Federal Register. (2020). Clinical Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability. Available at: [Link]
Sources
- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of this compound and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Leveraging in Vitro Models for Clinically Relevant Rare CYP2D6 Variants in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Federal Register :: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability [federalregister.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioivt.com [bioivt.com]
- 9. fda.gov [fda.gov]
- 10. courses.washington.edu [courses.washington.edu]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 12. P450-Glo™ CYP2D6 Assay and Screening Systems [promega.sg]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. agilent.com [agilent.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. This compound hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Bufuralol-Based CYP2D6 Inhibition Assays
Authored by a Senior Application Scientist
Introduction: The Critical Role of Cytochrome P450 2D6 in Drug Development
Cytochrome P450 2D6 (CYP2D6) is a pivotal enzyme in human drug metabolism, responsible for the oxidative biotransformation of approximately 20-25% of all clinically used drugs.[1] Its substrates span numerous therapeutic classes, including antidepressants, antipsychotics, beta-blockers, and opioids.[2] The significance of CYP2D6 is amplified by its highly polymorphic nature; over 100 genetic variants have been identified, leading to distinct metabolic phenotypes in the population, from poor to ultra-rapid metabolizers.[3] This inherent variability, combined with the potential for drug-drug interactions (DDIs), makes the early assessment of a new chemical entity's (NCE) interaction with CYP2D6 a cornerstone of modern drug development.[4]
Failure to characterize these interactions can lead to severe adverse drug reactions or therapeutic failure. For instance, co-administration of a CYP2D6 substrate with a potent inhibitor can dramatically increase the substrate's plasma concentration, risking toxicity. Conversely, inhibition can prevent the activation of a prodrug, rendering it ineffective.[2][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate in vitro studies to evaluate the DDI potential of investigational drugs.[6][7]
This guide provides a comprehensive, field-proven framework for conducting a robust in vitro CYP2D6 inhibition assay using bufuralol, a classic and reliable probe substrate. We will delve into the mechanistic underpinnings of the assay, provide detailed step-by-step protocols for both screening and definitive IC50 determination, and outline the principles of data analysis and interpretation.
Principle of the Assay: this compound 1'-Hydroxylation
The assay quantifies the inhibitory potential of a test compound on the metabolic activity of CYP2D6. The core principle lies in monitoring the specific, CYP2D6-catalyzed conversion of the probe substrate, this compound, to its primary metabolite, 1'-hydroxythis compound.[8]
Why this compound? this compound is an ideal probe substrate for several reasons:
-
Specificity: While other enzymes like CYP2C19 can metabolize this compound, the 1'-hydroxylation pathway is predominantly and efficiently catalyzed by CYP2D6, especially at low substrate concentrations.[9]
-
High Sensitivity: The primary metabolite, 1'-hydroxythis compound, is intrinsically fluorescent, allowing for highly sensitive detection without the need for radiolabeled substrates.[10]
-
Established Methodology: The this compound assay is a well-characterized and widely accepted method for assessing CYP2D6 activity.[11]
The rate of 1'-hydroxythis compound formation is measured in the presence and absence of a test compound (the potential inhibitor). A decrease in the rate of metabolite formation indicates inhibition of CYP2D6 activity. The concentration of the test compound that causes 50% inhibition of enzyme activity is defined as the IC50 value.
Metabolic Pathway of this compound by CYP2D6
Caption: this compound is hydroxylated by CYP2D6 to form 1'-hydroxythis compound.
Experimental Design and Protocols
A robust experimental design is crucial for generating reliable and reproducible data. This involves careful preparation of reagents, appropriate controls, and a systematic approach to both initial screening and definitive IC50 determination.
PART 1: Materials and Reagents
| Reagent/Material | Typical Supplier/Grade | Notes |
| Human Liver Microsomes (HLM) | Corning, Sekisui XenoTech | Pooled from multiple donors (e.g., >50) to average out genetic variability. |
| Recombinant Human CYP2D6 | Corning, Thermo Fisher | For higher specificity assays; requires co-expression with cytochrome P450 reductase. |
| (±)-Bufuralol Hydrochloride | Sigma-Aldrich, Cayman Chemical | Probe Substrate. |
| 1'-Hydroxythis compound | Toronto Research Chemicals | Analytical standard for calibration curve. |
| Quinidine | Sigma-Aldrich, Cayman Chemical | Positive control inhibitor for CYP2D6.[9] |
| NADPH Regenerating System | Corning, Promega | Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). Essential for sustained enzyme activity. |
| Potassium Phosphate Buffer | Fisher Scientific (Molecular Biology Grade) | Typically 100 mM, pH 7.4. |
| Acetonitrile (ACN) | Fisher Scientific (HPLC or LC/MS Grade) | Used as a stop solution and in mobile phases. |
| Formic Acid | Fisher Scientific (LC/MS Grade) | Mobile phase modifier for LC/MS analysis. |
| 96-well Plates | Greiner Bio-One, Corning | Black plates for fluorescence; clear or polypropylene plates for LC/MS. |
| Test Compound (NCE) | N/A | Dissolved in a suitable solvent (e.g., DMSO, Methanol) at a high concentration. |
PART 2: Step-by-Step Protocol for IC50 Determination
This protocol is designed to determine the IC50 value of a test compound by measuring its effect on CYP2D6 activity across a range of concentrations. It includes a pre-incubation step to identify potential time-dependent inhibition (TDI).[12][13]
-
Buffer: Prepare 100 mM Potassium Phosphate Buffer, pH 7.4.
-
HLM Dilution: On the day of the experiment, thaw pooled human liver microsomes on ice. Dilute to a working concentration of 0.2 mg/mL in cold phosphate buffer. Keep on ice at all times.
-
Substrate Solution: Prepare a 10 µM working solution of this compound in phosphate buffer. The final concentration in the assay will be 5 µM, which is near the reported Km value to ensure assay sensitivity to competitive inhibitors.
-
Inhibitor Solutions:
-
Test Compound: Perform serial dilutions of the test compound in a solvent (e.g., DMSO) to create a concentration series. A typical 8-point curve might range from 0.01 µM to 100 µM.
-
Positive Control: Prepare a similar concentration series for Quinidine. A known potent inhibitor, its IC50 should fall within a consistent, historically validated range, confirming assay integrity.
-
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.
The following workflow is designed for a 96-well plate format with a final reaction volume of 200 µL.
Caption: A generalized workflow for the CYP2D6 inhibition assay.
Method A: Fluorescence Detection This method is rapid and suitable for high-throughput screening.
-
After stopping the reaction and centrifuging, transfer 150-200 µL of the supernatant to a black 96-well plate.
-
Read the fluorescence on a plate reader using an excitation wavelength of 252 nm and an emission wavelength of 302 nm .[11]
-
The fluorescence intensity is directly proportional to the amount of 1'-hydroxythis compound formed.
Method B: LC-MS/MS Detection This method offers superior specificity and sensitivity and is considered the gold standard.
-
After stopping the reaction and centrifuging, transfer the supernatant to an analysis plate or HPLC vials.
-
Analyze samples using a validated LC-MS/MS method. A typical setup would involve:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution using water and acetonitrile, both containing a modifier like 0.1% formic acid.
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Monitor the specific parent-to-daughter ion transition for 1'-hydroxythis compound.
-
-
Quantify the metabolite by comparing its peak area to a standard curve prepared with the 1'-hydroxythis compound analytical standard.[14]
Data Analysis and Interpretation
Step 3.1: Calculation of Percent Inhibition
The activity in each well is first normalized to the vehicle control (0% inhibition).
The formula for percent inhibition is: % Inhibition = 100 * (1 - (Activity_Inhibitor / Activity_Vehicle))
Where:
-
Activity_Inhibitor is the fluorescence reading or metabolite concentration in the presence of the test compound.
-
Activity_Vehicle is the average reading or concentration from the vehicle control wells (e.g., DMSO).
Step 3.2: Determination of IC50 Value
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic model.[15][16]
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the percent inhibition.
-
X is the inhibitor concentration.
-
Top and Bottom are the upper and lower plateaus of the curve.
-
IC50 is the concentration of inhibitor that produces 50% of the maximal response.
-
HillSlope describes the steepness of the curve.
This analysis is readily performed using software like GraphPad Prism or other statistical packages.[17]
| Parameter | Description |
| Vehicle Control | 100% enzyme activity (0% inhibition). Defines the baseline. |
| Positive Control | A known inhibitor (e.g., Quinidine). The calculated IC50 should be within the lab's historical range to validate the assay run. |
| Test Compound | Data used to generate the dose-response curve and calculate the IC50. |
| IC50 Value | The primary output, indicating the potency of inhibition. |
Step 3.3: Interpretation and Regulatory Context
The calculated IC50 value is used to predict the potential for in vivo DDIs. According to FDA guidance, the potential for an interaction needs to be further investigated if certain criteria are met.[6] For reversible inhibition, a key calculation involves comparing the IC50 to the maximum unbound plasma concentration of the inhibitor ([I]max,u).
While detailed DDI prediction is beyond the scope of this protocol, a lower IC50 value generally indicates a higher risk of a clinically relevant DDI. The FDA provides thresholds for classifying compounds as strong, moderate, or weak inhibitors based on their effect on the Area Under the Curve (AUC) of a co-administered drug, which is predicted from in vitro data like the IC50.[6][18]
References
-
Title: CYP2D6-dependent this compound 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection Source: PubMed URL: [Link]
-
Title: CYP2D6 pharmacogenetics and phenoconversion in personalized medicine Source: Expert Opinion on Drug Metabolism & Toxicology (via PMC) URL: [Link]
-
Title: CYP2D6 Drug-Gene and Drug-Drug-Gene Interactions Among Patients Prescribed Pharmacogenetically Actionable Opioids Source: Journal of the American Association of Nurse Practitioners (via PMC) URL: [Link]
-
Title: For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems Source: U.S. Food and Drug Administration URL: [Link]
-
Title: CYP2D6-inhibiting medication use and inherited CYP2D6 variation in relation to adverse breast cancer outcomes after tamoxifen therapy Source: Breast Cancer Research and Treatment (via PMC) URL: [Link]
-
Title: Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses Source: Pharmacology Research & Perspectives (via PMC) URL: [Link]
-
Title: Clinical assessment of CYP2D6-mediated herb-drug interactions in humans: Effects of milk thistle, black cohosh, goldenseal, kava kava, St. John's wort, and Echinacea Source: Molecular Nutrition & Food Research (via PMC) URL: [Link]
-
Title: Validation of an Extensive CYP2D6 Assay Panel Based on Invader and TaqMan Copy Number Assays Source: The Journal of Applied Laboratory Medicine (via ResearchGate) URL: [Link]
-
Title: CYP2D6-Dependent this compound 1 '-Hydroxylation Assayed by Reversed-Phase Ion-Pair High-Performance Liquid Chromatography with Fluorescence Detection Source: Methods in Molecular Biology (via AbleSci) URL: [Link]
-
Title: A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications Source: Clinical and Translational Science (via PMC) URL: [Link]
-
Title: In Vitro Inhibition Studies Source: SEKISUI XENOTECH URL: [Link]
-
Title: Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids Source: Molecules (MDPI) URL: [Link]
-
Title: Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of this compound and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 Source: Drug Metabolism and Disposition (via PMC) URL: [Link]
-
Title: Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Metabolism of this compound and dextromethorphan by CYP2D6 Source: ResearchGate URL: [Link]
-
Title: Oxidation products of this compound formed by P450 2D6 Source: ResearchGate URL: [Link]
-
Title: this compound + CYP2D6*1 Source: ClinPGx URL: [Link]
-
Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]
-
Title: How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? Source: ResearchGate URL: [Link]
-
Title: Validation of LC/MS/MS method for assessment of the in vitro activity of selected rat cytochrome P450 isoenzymes Source: Acta Poloniae Pharmaceutica URL: [Link]
-
Title: An improved substrate cocktail for assessing direct inhibition and time-dependent inhibition of multiple cytochrome P450s Source: Acta Pharmacologica Sinica (via PMC) URL: [Link]
-
Title: The role of CYP2C19 in the metabolism of (+/-) this compound, the prototypic substrate of CYP2D6 Source: Drug Metabolism and Disposition URL: [Link]
-
Title: A Comprehensive CYP2D6 Drug–Drug–Gene Interaction Network for Application in Precision Dosing and Drug Development Source: Clinical Pharmacology & Therapeutics (via PMC) URL: [Link]
-
Title: Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination Source: The AAPS Journal (via PMC) URL: [Link]
-
Title: Validation of an Extensive CYP2D6 Assay Panel Based on Invader and TaqMan Copy Number Assays Source: PubMed URL: [Link]
-
Title: A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis Source: BioIVT URL: [Link]
-
Title: Development of high speed CYP cocktail inhibition assay using UHPLC-MS/MS Source: Shimadzu URL: [Link]
-
Title: A Review of the Important Role of CYP2D6 in Pharmacogenomics Source: Genes (MDPI) URL: [Link]
-
Title: Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Source: Agilent URL: [Link]
-
Title: Validation of the workflow for building and profiling a 3D-database... Source: ResearchGate URL: [Link]
-
Title: Help with determining IC50 for enzyme inhibitors Source: Reddit URL: [Link]
-
Title: CYP Inhibition Assay Source: LifeNet Health LifeSciences URL: [Link]
-
Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]
-
Title: Understanding CYP2D6 interactions Source: ResearchGate URL: [Link]
-
Title: Pharmacogenetics of Drug–Drug Interaction and Drug–Drug–Gene Interaction: A Systematic Review on CYP2C9, CYP2C19 and CYP2D6 Source: Taylor & Francis Online URL: [Link]
-
Title: Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma Source: SciSpace URL: [Link]
-
Title: Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery Source: Nuvisan URL: [Link]
-
Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: CYP2D6 Overview: Allele and Phenotype Frequencies Source: Medical Genetics Summaries (via PMC) URL: [Link]
Sources
- 1. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2D6 Drug-Gene and Drug-Drug-Gene Interactions Among Patients Prescribed Pharmacogenetically Actionable Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CYP2D6-inhibiting medication use and inherited CYP2D6 variation in relation to adverse breast cancer outcomes after tamoxifen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of CYP2C19 in the metabolism of (+/-) this compound, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP2D6-Dependent this compound 1 '-Hydroxylation Assayed by Reversed-Phase Ion-Pair High-Performance Liquid Chromatography with Fluorescence Detection - 科研通 [ablesci.com]
- 11. CYP2D6-dependent this compound 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. xenotech.com [xenotech.com]
- 13. bioivt.com [bioivt.com]
- 14. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 15. IC50 Calculator | AAT Bioquest [aatbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications - PMC [pmc.ncbi.nlm.nih.gov]
Precision Protocol: In Vitro to In Vivo Extrapolation (IVIVE) of Bufuralol Clearance
Executive Summary & Scientific Rationale
Bufuralol is the "gold standard" probe substrate for Cytochrome P450 2D6 (CYP2D6) activity. While historically used as a beta-blocker, its primary utility in modern drug development is as a phenotyping tool to assess CYP2D6 status or potential drug-drug interactions (DDI).
Accurate In Vitro to In Vivo Extrapolation (IVIVE) of this compound clearance is critical because CYP2D6 is highly polymorphic. A robust IVIVE protocol must distinguish between intrinsic metabolic stability and physiological clearance, accounting for protein binding and hepatic blood flow.
This guide departs from standard "recipe" formats by integrating the Why with the How. We utilize the Substrate Depletion Approach for intrinsic clearance (
The Biological Mechanism
Before executing the protocol, researchers must visualize the pathway. This compound is primarily metabolized to 1'-hydroxythis compound via CYP2D6.[1][2] Minor pathways (CYP2C19) exist but are kinetically insignificant at probe concentrations (
Figure 1: this compound Metabolic Pathway & Kinetic Logic
Caption: Schematic of this compound metabolism. Note that CYP2C19 involvement is negligible at standard probe concentrations used in this protocol.
Experimental Protocol: Determination of
Materials & Reagents
-
Test System: Pooled Human Liver Microsomes (HLM) (n > 50 donors recommended to average CYP2D6 polymorphisms).
-
Substrate: (+/-)-Bufuralol HCl (Purity > 98%).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (this compound-d9 or Propranolol).
Critical Parameters (The "Why" behind the "How")
| Parameter | Value | Scientific Justification |
| [this compound] | Must be | |
| [Microsome] | Balances signal strength with "depletion linearity". High protein causes non-specific binding ( | |
| Time Points | 0, 5, 10, 20, 30 min | CYP2D6 is labile; reaction linearity is often lost after 30-45 mins. |
| Pre-incubation | 5 min @ 37°C | Essential to warm lipids and prevent "temperature lag" kinetic errors. |
Step-by-Step Workflow
Step 1: Master Mix Preparation
Prepare a 2X concentration of HLM (1.0 mg/mL) in KPi buffer. Prepare a 2X concentration of this compound (2
Step 2: Initiation
Aliquot 50
Step 3: Sampling & Quenching
At each time point (
Step 4: Bioanalysis
Centrifuge samples (3000 x g, 10 min, 4°C). Inject supernatant onto LC-MS/MS. Monitor transition for this compound (m/z 262.2
Data Analysis & Scaling (The "Dry" Lab)
This section details the mathematical translation of raw LC-MS data into a predicted human clearance value.
Calculating In Vitro Intrinsic Clearance ( )
Plot the natural log (ln) of the "Area Ratio" (this compound/IS) vs. Time. The slope of this line is the elimination rate constant (
Calculate the apparent intrinsic clearance (
-
: Incubation volume (
) - : Amount of microsomal protein in incubation (mg)
-
Simplified:
Correction for Non-Specific Binding ( )
CRITICAL STEP: Many protocols skip this, leading to under-prediction. This compound is moderately lipophilic (LogP
- : Microsomal protein concentration (0.5 mg/mL).
-
For this compound (LogP 3.4),
.
Physiological Scaling (IVIVE)
We scale from the "test tube" to the "whole liver" using the Well-Stirred Model .
Scaling Factors (Standard Human):
| Factor | Symbol | Value | Reference |
|---|---|---|---|
| Microsomal Protein per Gram Liver | MPPGL | 32 mg/g | Barter et al. (2007) |
| Liver Weight | LW | 1500 g | Standard Man |
| Hepatic Blood Flow |
Calculation Flow:
-
Scale to Whole Liver:
(Units: mL/min) -
Apply Well-Stirred Model:
[3]
Visualization of the IVIVE Workflow
The following diagram illustrates the logical flow from the raw depletion data to the final clinical prediction.
Figure 2: The IVIVE Calculation Pipeline
Caption: Step-by-step computational workflow for extrapolating in vitro depletion data to in vivo hepatic clearance.
Troubleshooting & Self-Validation
To ensure Trustworthiness and Accuracy , apply these checks:
-
The "R-Squared" Check: If the
of your ln(concentration) vs. time plot is < 0.90, the data is non-linear.-
Cause: Incubation time too long (enzyme inactivation) or substrate concentration >
(saturation). -
Fix: Reduce time to 15 mins or reduce [this compound] to 0.5
.
-
-
The Genotype Trap: this compound clearance is highly sensitive to CYP2D6 PM (Poor Metabolizer) status.
-
Validation: Always run a positive control (e.g., Dextromethorphan) alongside. If using single-donor lots, verify the donor genotype.
-
-
Binding Mismatch: If your prediction consistently overestimates clearance, check your
value. Literature values vary; measuring in the specific plasma lot used for comparison is best practice.
References
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Barter, Z. E., et al. (2007). Scaling factors for the extrapolation of in vivo metabolic drug clearance from in vitro data: reaching a consensus on values of human microsomal protein and hepatocellularity per gram of liver.[4][5][6][7] Current Drug Metabolism, 8(1), 33-45. Link
-
Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance.[4][7] Biochemical Pharmacology, 47(9), 1469-1479. Link
-
Hallifax, D., & Houston, J. B. (2006). Binding of drugs to hepatic microsomes: comment and assessment of current prediction methodology with new data. Drug Metabolism and Disposition, 34(4), 724-726. Link
-
Zanger, U. M., et al. (2004). Structure-function analysis of cytochrome P450 2D6 variants using this compound as a probe substrate.[8][9] Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of this compound and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CYP2C19 in the metabolism of (+/-) this compound, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. researchgate.net [researchgate.net]
- 5. Scaling factors for the extrapolation of in vivo metabolic drug clearance from in vitro data: reaching a consensus on values of human microsomal protein and hepatocellularity per gram of liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ontogeny of Scaling Factors for Pediatric Physiologically Based Pharmacokinetic Modeling and Simulation: Cytosolic Protein Per Gram of Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
Sample preparation techniques for Bufuralol analysis from biological matrices.
Application Note: Advanced Sample Preparation Strategies for Bufuralol and 1'-Hydroxythis compound Quantification in Biological Matrices
Executive Summary
This compound is a high-affinity substrate for Cytochrome P450 2D6 (CYP2D6) and serves as a critical probe drug for phenotyping enzymatic activity. The accurate quantification of the parent drug and its primary metabolite, 1'-hydroxythis compound , in biological matrices (plasma, liver microsomes) is essential for determining metabolic clearance and polymorphic status.
This guide moves beyond generic "dilute-and-shoot" methods. We present a pKa-driven Liquid-Liquid Extraction (LLE) protocol designed for maximum cleanliness and sensitivity, alongside a high-throughput Protein Precipitation (PPT) method for in vitro screening.
Physicochemical Foundation
Successful extraction relies on exploiting the specific chemical properties of the analyte. This compound is a lipophilic, basic amine.
| Property | This compound | 1'-Hydroxythis compound | Impact on Extraction |
| Molecular Weight | 261.3 g/mol | 277.4 g/mol | Determines MS/MS transitions. |
| pKa (Basic) | ~8.9 (Amine) | ~8.9 (Amine) | Critical: At pH < 7, analytes are ionized (water-soluble). At pH > 11, they are unionized (solvent-soluble). |
| LogP | ~3.5 (Lipophilic) | ~2.5 (Less Lipophilic) | High LogP favors organic solvent extraction only when unionized. |
| Stability | High | Light/Heat Sensitive | Avoid temperatures >45°C during evaporation. |
Strategic Method Selection
Do not apply a "one-size-fits-all" approach. Select your method based on the matrix complexity and required Lower Limit of Quantification (LLOQ).
Figure 1: Decision matrix for selecting the optimal sample preparation technique based on biological matrix and sensitivity requirements.
Protocol A: High-Sensitivity Liquid-Liquid Extraction (LLE)
Best for: Plasma Pharmacokinetics (PK), Trace Analysis. Mechanism: Basification of the matrix drives the amine into its neutral state, forcing it into the organic layer while leaving zwitterionic phospholipids and proteins in the aqueous phase.
Reagents Required
-
Extraction Solvent: Dichloromethane (DCM) : Isopropanol (98:2 v/v) OR Chloroform.
-
Basifying Agent: 0.1 M NaOH or Carbonate Buffer (pH 12.5).
-
Internal Standard (IS): this compound-d9 or Propranolol.
Step-by-Step Workflow
-
Aliquot: Transfer 100 µL of plasma into a 2.0 mL polypropylene tube.
-
Spike IS: Add 10 µL of Internal Standard working solution. Vortex briefly.
-
pH Adjustment (The Critical Step):
-
Add 50 µL of 0.1 M NaOH (or buffer pH 12.5).
-
Why? This raises the sample pH to ~12, well above the pKa (8.9). The drug becomes >99% uncharged.
-
-
Extraction:
-
Add 600 µL of Extraction Solvent (DCM:IPA or Chloroform).
-
Shake vigorously (reciprocating shaker) for 10 minutes.
-
Note: DCM provides a cleaner extract than Ethyl Acetate for this specific basic amine.
-
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. The organic layer will be at the bottom (if using DCM/Chloroform).
-
Transfer: Carefully aspirate the upper aqueous layer (waste) or pipette the lower organic layer into a clean glass tube.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 80:20 Water:ACN + 0.1% Formic Acid). Vortex for 1 min.
Protocol B: Rapid Protein Precipitation (PPT)
Best for: Liver Microsomal Incubations (In Vitro), High Throughput Screening. Mechanism: Chaotropic denaturation of proteins.
Step-by-Step Workflow
-
Incubation: Perform microsomal incubation (typically 100 µL volume).
-
Quenching: Stop the reaction by adding 200 µL of ice-cold Acetonitrile containing the Internal Standard.
-
Ratio: 2:1 or 3:1 (Solvent:Sample) is required for efficient precipitation.
-
-
Mixing: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Analysis: Transfer the clear supernatant directly to an HPLC vial.
-
Expert Tip: If peak shape is poor, dilute the supernatant 1:1 with water to match the initial mobile phase conditions.
-
Analytical Conditions (LC-MS/MS)
To validate these extraction protocols, use the following instrument parameters.
Chromatography:
-
Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 4 minutes.
Mass Spectrometry (ESI Positive):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 262.2 | 186.1 | 30 | 22 |
| 1'-OH this compound | 278.2 | 186.1 | 30 | 25 |
| This compound-d9 (IS) | 271.2 | 186.1 | 30 | 22 |
Note: The product ion m/z 186.1 corresponds to the core structure after loss of the isopropyl-amine tail, a common fragmentation for this class.
Validation & Troubleshooting
Self-Validating the Protocol:
-
Recovery Check: Compare the peak area of a pre-extraction spiked sample vs. a post-extraction spiked sample. LLE recovery should be >85%.
-
Matrix Effect: If signal suppression is observed in the PPT method (>15%), switch to the LLE method or use a matrix-matched calibration curve.
Common Pitfalls:
-
Low Recovery in LLE: Usually caused by insufficient pH adjustment. Ensure the aqueous phase is pH > 11 before adding solvent.
-
Metabolite Instability: 1'-hydroxythis compound can degrade if the evaporation temperature exceeds 45°C. Keep the nitrogen evaporator set to 35-40°C.
Figure 2: Step-by-step workflow for the high-sensitivity Liquid-Liquid Extraction (LLE) of this compound.
References
-
Kronbach, T., et al. (1987). "High-performance liquid chromatographic assays for this compound 1'-hydroxylase... in microsomes." Analytical Biochemistry.
-
Hefnawy, M.M., et al. (2007). "HPLC separation technique for analysis of this compound enantiomers in plasma..." Journal of Chromatography B.
-
Walsky, R.L., et al. (2005). "Validated assay for human cytochrome P450 activities." Drug Metabolism and Disposition.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
Troubleshooting & Optimization
How to minimize variability in the Bufuralol 1'-hydroxylase assay.
Last Updated: January 30, 2026
Introduction to the Bufuralol 1'-Hydroxylase Assay
The this compound 1'-hydroxylase assay is a cornerstone in drug metabolism studies, serving as a specific and sensitive method to determine the activity of Cytochrome P450 2D6 (CYP2D6). This compound is selectively metabolized to 1'-hydroxythis compound by CYP2D6, making this reaction a reliable indicator of the enzyme's function.[1][2] Given that CYP2D6 is responsible for the metabolism of approximately 20% of commonly prescribed drugs, understanding its activity is critical in drug development for predicting pharmacokinetics, potential drug-drug interactions, and patient-specific metabolic profiles.[3]
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for minimizing variability and troubleshooting common issues encountered during the assay. By understanding the underlying principles and critical parameters, you can ensure the generation of robust and reproducible data.
Core Principles of the Assay
The in vitro assay typically involves the incubation of this compound with a biological matrix containing CYP2D6, such as human liver microsomes (HLMs) or recombinant CYP2D6 enzymes.[4][5] The reaction requires a cofactor, typically an NADPH-regenerating system, to sustain the catalytic activity of the enzyme.[5] Following incubation, the reaction is terminated, and the formation of 1'-hydroxythis compound is quantified, most commonly by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6]
Enzymatic Reaction Workflow
The following diagram illustrates the key steps in the this compound 1'-hydroxylase assay.
Caption: A typical workflow for the in vitro this compound 1'-hydroxylase assay.
Troubleshooting Guide: Minimizing Variability
Variability in the this compound 1'-hydroxylase assay can arise from multiple sources. This section addresses common problems in a question-and-answer format to help you identify and resolve these issues.
Q1: My measured enzyme activity is lower than expected or declines rapidly over time. What are the likely causes?
A1: This is a frequent issue, often pointing to the inherent instability of CYP2D6 or suboptimal incubation conditions.
-
Causality: CYP2D6 is known to be one of the less stable cytochrome P450 isoforms, particularly in human liver microsomes.[7] Its activity can decrease significantly, even over a relatively short incubation period. For instance, a 3-fold decrease in Vmax has been observed over 2 hours.[7] This lability can be exacerbated by factors such as extended pre-incubation times, inappropriate temperatures, and the presence of reactive oxygen species (ROS).
-
Troubleshooting Steps:
-
Minimize Pre-incubation and Incubation Times: The most accurate predictions of this compound clearance are achieved with incubation times of less than 20 minutes.[7] If longer times are necessary, it is critical to run parallel controls to confirm that enzyme activity remains linear.
-
Optimize Incubation Temperature: While 37°C is the standard physiological temperature, slight deviations can impact enzyme stability and activity.[8][9][10] Ensure your incubator is accurately calibrated.
-
Consider ROS Scavengers: The inclusion of reactive oxygen species scavengers has been shown to mitigate the loss of CYP2D6 activity.[7]
-
Check NADPH Cofactor: Ensure the NADPH regenerating system is fresh and active. The absence or degradation of this essential cofactor will halt the enzymatic reaction.[5]
-
Q2: I am observing high well-to-well or day-to-day variability in my results. How can I improve consistency?
A2: High variability often stems from inconsistencies in assay setup, reagent handling, or the biological matrix itself.
-
Causality: The highly polymorphic nature of the CYP2D6 gene leads to significant inter-individual differences in enzyme activity.[3][11][12] If using microsomes from individual donors, this is an expected source of variability. However, technical errors can also introduce significant inconsistencies.
-
Troubleshooting Steps:
-
Use Pooled Human Liver Microsomes: For general screening and inhibition studies, using pooled HLMs from multiple donors can average out the effects of genetic polymorphisms and provide more consistent results.
-
Standardize Reagent Handling: Aliquot and freeze microsomes to avoid repeated freeze-thaw cycles, which can degrade enzyme activity.[5][13] Ensure all reagents, including buffers and cofactors, are prepared consistently and stored correctly.
-
Optimize Microsomal Protein Concentration: It is recommended to use a microsomal protein concentration of less than 0.5 mg/mL to minimize non-specific binding of this compound.[5][13] The final protein concentration should be verified for each new batch of microsomes.
-
Solvent Effects: Keep the concentration of organic solvents (like DMSO or acetonitrile) used to dissolve this compound or inhibitors as low as possible, preferably below 0.5% of the final incubation volume, as higher concentrations can inhibit enzyme activity.[14]
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, and inhibitors.
-
Q3: My kinetic analysis (Km and Vmax) results are not consistent with published values. What could be wrong?
A3: Inaccurate kinetic parameters often result from a poorly designed substrate concentration range or non-linear reaction conditions.
-
Causality: To accurately determine Km and Vmax, the substrate concentrations tested must span the Km value.[15] If concentrations are too low, the enzyme will not be saturated, leading to an underestimation of Vmax.[16] If the reaction is not linear with time and protein concentration, the calculated rates will be inaccurate.
-
Troubleshooting Steps:
-
Conduct Preliminary Range-Finding Experiments: Determine the approximate Km by testing a wide range of this compound concentrations. Based on these results, select a narrower range of concentrations (e.g., 0.1x to 10x the estimated Km) for the definitive kinetic experiment.
-
Verify Linearity: Before conducting kinetic studies, perform experiments to confirm that the formation of 1'-hydroxythis compound is linear with respect to both incubation time and microsomal protein concentration under your assay conditions. Linearity is often maintained for at least 45 minutes with microsomal protein concentrations between 1 and 100 µg.[17]
-
Use Appropriate Data Analysis: Utilize non-linear regression analysis of the Michaelis-Menten equation to fit your data, as this generally provides more accurate estimates than linearized plots (e.g., Lineweaver-Burk).
-
Frequently Asked Questions (FAQs)
What is the optimal concentration of this compound to use?
For single-point inhibition assays, a this compound concentration at or near the Km is recommended. This provides a good balance of signal intensity and sensitivity to inhibition. For kinetic studies, a range of concentrations bracketing the Km should be used.[15]
Can I use a different analytical method besides HPLC or LC-MS/MS?
While HPLC with fluorescence detection and LC-MS/MS are the most common and robust methods, other techniques like luminescence-based assays are available.[4][6][18] However, these may have different sensitivities and specificities, and require careful validation.
How should I prepare my this compound stock solution?
This compound is typically dissolved in an organic solvent such as methanol, acetonitrile, or DMSO. It is crucial to ensure that the final concentration of the organic solvent in the incubation mixture is low (e.g., <0.5%) to avoid affecting enzyme activity.[14]
What are the key differences when using recombinant CYP2D6 versus human liver microsomes?
-
Human Liver Microsomes (HLMs): Provide a more physiologically relevant system as they contain the full complement of P450 enzymes and other membrane-bound proteins.[5][19] However, they exhibit donor-to-donor variability due to genetic and environmental factors.[3][11]
-
Recombinant CYP2D6: Consist of a single, expressed enzyme, which eliminates variability from other P450s and is ideal for studying the specific contribution of CYP2D6 to a metabolic pathway.[20] However, the artificial membrane environment may not perfectly replicate the in vivo situation.
Protocols and Data Tables
Table 1: Recommended Assay Conditions
| Parameter | Recommended Range | Rationale |
| Enzyme Source | Pooled HLMs or rCYP2D6 | HLMs for physiological relevance, rCYP2D6 for specificity. |
| Microsomal Protein | < 0.5 mg/mL | Minimizes non-specific binding.[5][13] |
| This compound Conc. | 1 - 10 µM (or near Km) | Simulates in vivo levels and ensures measurable activity.[5] |
| Incubation Time | 10 - 20 minutes | Ensures linearity and minimizes enzyme degradation.[7] |
| Incubation Temp. | 37°C | Physiological temperature.[7] |
| NADPH System | 1 mM NADPH (regenerating) | Sustains enzyme activity. |
| Final Solvent Conc. | < 0.5% | Avoids inhibition of enzyme activity.[14] |
Protocol: Standard this compound 1'-Hydroxylase Assay using HLMs
-
Prepare Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in buffer.
-
Prepare this compound stock solutions in acetonitrile.
-
-
Pre-incubation:
-
In a microcentrifuge tube, add the required volume of HLM suspension to the potassium phosphate buffer.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiate Reaction:
-
Add the NADPH-regenerating system to the pre-incubated HLM mixture.
-
Initiate the reaction by adding the this compound working solution. The final volume should be adjusted with buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 15 minutes at 37°C in a shaking water bath.
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
-
Analysis:
Logical Relationship Diagram
This diagram illustrates the key factors influencing the variability of the assay and the corresponding mitigation strategies.
Caption: Key sources of variability and their corresponding mitigation strategies.
References
-
Genomics Education Programme. (n.d.). CYP2D6 — Knowledge Hub. Retrieved from [Link]
-
Obach, R. S. (2004). Impact of incubation conditions on this compound human clearance predictions: enzyme lability and nonspecific binding. Drug Metabolism and Disposition, 32(10), 1067-1074. Retrieved from [Link]
-
Pratt, V. M., et al. (2021). Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy. The Journal of Molecular Diagnostics, 23(7), 779-801. Retrieved from [Link]
-
Crespi, C. L., Chang, T. K., & Waxman, D. J. (2006). CYP2D6-dependent this compound 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection. Methods in Molecular Biology, 320, 121-125. Retrieved from [Link]
-
Hanna, I. H., et al. (2018). CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of this compound and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712. Drug Metabolism and Disposition, 46(12), 1849-1859. Retrieved from [Link]
-
Gaedigk, A., et al. (2021). CYP2D6 Overview: Allele and Phenotype Frequencies. In Medical Genetics Summaries. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Di, L., & Umland, J. P. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 8(8), 822-829. Retrieved from [Link]
-
Wójcik, M., et al. (2014). Validation of LC/MS/MS method for assessment of the in vitro activity of selected rat cytochrome P450 isoenzymes. Farmacia, 62(5), 978-987. Retrieved from [Link]
-
Dayer, P., et al. (1987). High-performance liquid chromatographic assays for this compound 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver. Analytical Biochemistry, 166(2), 295-301. Retrieved from [Link]
-
Pan, X., et al. (2012). Development and validation of HPLC methods for the determination of CYP2D6 and CYP3A4 activities. Current Pharmaceutical Analysis, 8(2), 191-197. Retrieved from [Link]
-
Ghosal, A., et al. (1996). (+)-bufuralol 1'-hydroxylation activity in human and rhesus monkey intestine and liver. Drug Metabolism and Disposition, 24(7), 762-767. Retrieved from [Link]
-
Heringa, M. B., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Applied In Vitro Toxicology, 7(1), 1-11. Retrieved from [Link]
-
Menni, C., et al. (2022). A Computational Understanding of Inter-Individual Variability in CYP2D6 Activity to Investigate the Impact of Missense Mutations on Ochratoxin A Metabolism. Toxins, 14(3), 218. Retrieved from [Link]
-
Shimadzu Corporation. (2013). Development of high speed CYP cocktail inhibition assay using UHPLC-MS/MS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
-
Francis, R. J., East, P. B., & Larman, J. (1982). Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol. European Journal of Clinical Pharmacology, 23(6), 529-533. Retrieved from [Link]
-
Gut, J., et al. (1985). Genetic polymorphism in drug oxidation: in vitro studies of human debrisoquine 4-hydroxylase and this compound 1'-hydroxylase. Biochemical Pharmacology, 34(6), 837-844. Retrieved from [Link]
-
Su, T., et al. (2019). Metabolism of this compound and dextromethorphan by CYP2D6. Archives of Pharmacal Research, 42(1), 89-99. Retrieved from [Link]
-
Britz, H., et al. (2022). A Comprehensive CYP2D6 Drug–Drug–Gene Interaction Network for Application in Precision Dosing and Drug Development. Clinical Pharmacology & Therapeutics, 111(2), 482-494. Retrieved from [Link]
-
Al-Adhami, M. I. M., & Zimmerman, M. C. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Antibiotics, 12(2), 226. Retrieved from [Link]
-
Gaedigk, A., et al. (2017). Validation of an Extensive CYP2D6 Assay Panel Based on Invader and TaqMan Copy Number Assays. The Journal of Molecular Diagnostics, 19(2), 296-308. Retrieved from [Link]
-
Gschwend, M. H., et al. (2012). Estimation of the interindividual variability of cytochrome 2D6 activity from urinary metabolic ratios in the literature. Drug Metabolism and Disposition, 40(6), 1212-1221. Retrieved from [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
-
Kahn, G. C., et al. (1986). This compound 1'-hydroxylase activity of the rat. Strain differences and the effects of inhibitors. Biochemical Pharmacology, 35(19), 3351-3355. Retrieved from [Link]
-
Hiroi, T., et al. (2002). Identification of M1-bufuralol and M2-bufuralol. Drug Metabolism and Disposition, 30(10), 1104-1110. Retrieved from [Link]
-
Hanna, I. H., et al. (2001). Oxidation products of this compound formed by P450 2D6. Biochemistry, 40(18), 5443-5452. Retrieved from [Link]
-
Barvey, P., & Upreti, C. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]
-
Tsuchiya, Y., et al. (2018). The influence of temperature on the metabolic activity of CYP2C9, CYP2C19, and CYP3A4 genetic variants in vitro. Scientific Reports, 8(1), 16259. Retrieved from [Link]
-
Chow, H. H., et al. (2003). Liquid chromatography/tandem mass spectrometric determination of inhibition of human cytochrome P450 isozymes by resveratrol and resveratrol-3-sulfate. Rapid Communications in Mass Spectrometry, 17(4), 329-335. Retrieved from [Link]
-
Eureka LS. (2025). Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Nord, A., & Nilsson, J. F. (2019). Incubation temperature shapes growth and mitochondrial metabolism across embryonic development in Japanese quail. Journal of Experimental Biology, 222(Pt 18), jeb208169. Retrieved from [Link]
-
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]
-
Dayer, P., et al. (1982). Defective hydroxylation of this compound associated with side-effects of the drug in poor metabolisers. British Journal of Clinical Pharmacology, 13(5), 750-752. Retrieved from [Link]
-
Quora. (2017). How does the concentration of substrate affect enzyme activity?. Retrieved from [Link]
-
Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]
-
University of Wisconsin-Green Bay. (n.d.). Enzymes & Concentration Effects. Retrieved from [Link]
-
Bronzetti, G., et al. (1987). Study of the optimal temperature for the liver microsomal assay with mice S9 fractions. Mutation Research, 191(3-4), 223-227. Retrieved from [Link]
-
Durán, M., et al. (2002). Modulation of midazolam 1-hydroxylation activity in vitro by neurotransmitters and precursors. European Journal of Clinical Pharmacology, 58(7), 465-471. Retrieved from [Link]
-
Gábor, B., et al. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. International Journal of Molecular Sciences, 24(17), 13247. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. CYP2D6-dependent this compound 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. Impact of incubation conditions on this compound human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of temperature on the metabolic activity of CYP2C9, CYP2C19, and CYP3A4 genetic variants in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incubation temperature shapes growth and mitochondrial metabolism across embryonic development in Japanese quail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the optimal temperature for the liver microsomal assay with mice S9 fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estimation of the interindividual variability of cytochrome 2D6 activity from urinary metabolic ratios in the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioivt.com [bioivt.com]
- 15. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 16. Untitled Document [homepages.ucl.ac.uk]
- 17. High-performance liquid chromatographic assays for this compound 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. P450-Glo™ CYP2D6 Assay and Screening Systems [promega.sg]
- 19. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 20. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of this compound and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Nonspecific Binding: A Technical Guide for Bufuralol Metabolism Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet significant hurdle in in vitro drug metabolism studies: the nonspecific binding (NSB) of bufuralol in microsomal incubations. High NSB can lead to a cascade of inaccuracies, from the underestimation of intrinsic clearance (CLint) to misleading enzyme inhibition data (Ki).[1][2] This resource will equip you with the foundational knowledge and actionable protocols to mitigate these effects, ensuring the integrity and reliability of your experimental data.
Understanding the "Sticky" Situation: Why this compound Binds Nonspecifically
This compound, a non-selective β-adrenoceptor antagonist, is a classic probe substrate for cytochrome P450 2D6 (CYP2D6).[3] However, its physicochemical properties make it prone to nonspecific binding to microsomal components. The primary drivers for this phenomenon are:
-
Lipophilicity: With a LogP of 3.5, this compound is a lipophilic compound.[4] This characteristic promotes its partitioning into the lipid-rich microsomal membrane, effectively sequestering it from the aqueous phase where the metabolic enzymes reside.[2][5]
-
Basic Nature: As a weak base, this compound's ionization state is pH-dependent. At physiological pH (typically 7.4 in microsomal incubations), a significant portion of this compound molecules will be positively charged. This cationic nature can lead to electrostatic interactions with the negatively charged phospholipids in the microsomal membrane, further contributing to NSB.[1]
This binding is a saturable process, meaning that as the concentration of this compound increases, the binding sites on the microsomes can become saturated.[1]
Frequently Asked Questions (FAQs)
Q1: What are the consequences of high nonspecific binding of this compound?
High NSB effectively reduces the free concentration of this compound available to the metabolic enzymes in the incubation. This leads to:
-
Underestimation of Intrinsic Clearance (CLint): Since less substrate is available to the enzyme, the observed rate of metabolism will be lower than the true rate, resulting in an artificially low calculated CLint.[1][2]
-
Inaccurate Inhibition Constants (Ki): When assessing this compound as an inhibitor, NSB will lead to an overestimation of the Ki value, making the compound appear as a less potent inhibitor than it actually is.
-
Poor In Vitro-In Vivo Extrapolation (IVIVE): The inaccurate in vitro data will lead to unreliable predictions of in vivo pharmacokinetic parameters.
Q2: How do I know if nonspecific binding is affecting my this compound experiments?
A key indicator of significant NSB is the dependence of the apparent intrinsic clearance on the microsomal protein concentration.[4][5] If you observe that the calculated CLint decreases as you increase the microsomal protein concentration, it is highly likely that NSB is a significant factor.
Q3: What is the fraction unbound in microsomes (fu,mic) and why is it important?
The fu,mic is the fraction of the total drug concentration in the microsomal incubation that is not bound to the microsomes and is therefore free to interact with the metabolic enzymes.[1] Determining the fu,mic is crucial as it allows you to correct your kinetic parameters for the effects of NSB and calculate the unbound intrinsic clearance (CLint,u), which is a more accurate measure of metabolic activity.[6][7]
Troubleshooting Guide: Tackling High Nonspecific Binding of this compound
This section provides a structured approach to identifying and resolving issues related to high NSB of this compound in your microsomal incubations.
| Observation/Problem | Potential Cause | Recommended Action & Rationale |
| Apparent CLint of this compound decreases with increasing microsomal protein concentration. | High nonspecific binding of this compound to microsomes. | 1. Reduce Microsomal Protein Concentration: Lowering the protein concentration reduces the number of available binding sites. Aim for the lowest concentration that still provides a measurable metabolic turnover. For this compound, it's recommended to keep the protein in the incubation to a minimum.[8][9] 2. Determine fu,mic and Calculate CLint,u: Experimentally determine the fraction of unbound this compound at different protein concentrations and use this to calculate the unbound intrinsic clearance. This corrects for the effect of binding.[6] |
| High variability in CLint values between experiments. | Inconsistent nonspecific binding due to minor variations in experimental setup. | 1. Standardize Incubation Conditions: Ensure consistent pH, temperature, and buffer composition across all experiments. Small changes in pH can alter the ionization state of this compound and the charge of the microsomal membrane, affecting binding.[10] 2. Pre-incubation and Equilibration: Allow sufficient time for the this compound to equilibrate with the microsomes before initiating the metabolic reaction by adding NADPH. |
| Calculated CLint is significantly lower than literature values. | Underestimation of the true metabolic rate due to significant nonspecific binding. | 1. Implement Mitigation Strategies: Follow the recommendations for reducing microsomal protein concentration and consider optimizing the incubation buffer. 2. Verify Analytical Method: Ensure your analytical method is accurately quantifying this compound and its metabolites without interference. |
Experimental Protocols & Methodologies
Protocol 1: Determination of Fraction Unbound in Microsomes (fu,mic) using Equilibrium Dialysis
Equilibrium dialysis is a widely accepted method for determining the fu,mic.[11][12] It involves dialyzing a solution of the drug and microsomes against a buffer until the concentration of the unbound drug is at equilibrium across a semi-permeable membrane.
Materials:
-
96-well equilibrium dialysis apparatus (e.g., RED device)[13]
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-12 kDa)
-
Human liver microsomes
-
This compound stock solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Incubator with shaking capabilities
-
LC-MS/MS for analysis
Procedure:
-
Prepare Microsomal Suspension: Dilute the human liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Spike with this compound: Add the this compound stock solution to the microsomal suspension to achieve the desired final concentration.
-
Load Dialysis Device: Add the this compound-microsome suspension to one chamber of the dialysis unit and an equal volume of phosphate buffer to the other chamber.
-
Incubate: Seal the unit and incubate at 37°C with shaking for a predetermined time to reach equilibrium (typically 4-6 hours, but should be optimized).[13]
-
Sample Collection: After incubation, collect samples from both the microsomal chamber and the buffer-only chamber.
-
Analysis: Determine the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculation: Calculate the fu,mic using the following equation:[1]
fu,mic = Concentration in buffer chamber / Concentration in microsomal chamber
Protocol 2: Calculating Unbound Intrinsic Clearance (CLint,u)
Once the fu,mic is determined, the unbound intrinsic clearance can be calculated to provide a more accurate assessment of metabolic activity.
Calculation:
The observed intrinsic clearance (CLint,app) is first calculated from the in vitro half-life (t1/2) of this compound in the microsomal incubation:
CLint,app = (0.693 / t1/2) * (incubation volume / microsomal protein amount)
The unbound intrinsic clearance (CLint,u) is then calculated by correcting for nonspecific binding:[6]
CLint,u = CLint,app / fu,mic
By plotting the reciprocal of the apparent intrinsic clearance (1/CLint,app) against the microsomal protein concentration, the unbound intrinsic clearance can be determined from the y-intercept of the linear regression.[7]
Visualizing the Workflow
Diagram 1: Workflow for Mitigating Nonspecific Binding
Caption: Conceptual diagram of this compound partitioning in a microsomal incubation.
References
-
McClure, E. A., et al. (2000). Nonspecific binding of drugs to human liver microsomes. British Journal of Clinical Pharmacology, 49(5), 453–461. Available from: [Link]
-
Austin, R. P., et al. (2002). The influence of nonspecific microsomal binding on apparent intrinsic clearance, and its prediction from physicochemical properties. Drug Metabolism and Disposition, 30(12), 1497-1503. Available from: [Link]
-
Gao, H., et al. (2010). Structure-Based Prediction of the Nonspecific Binding of Drugs to Hepatic Microsomes. Journal of Pharmaceutical Sciences, 99(8), 3500-3511. Available from: [Link]
-
Parikh, K. (2022). Microsomal Protein Binding of Drugs. XenoTech. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. PubMed. Retrieved January 30, 2026, from [Link]
-
Harvard Apparatus. (n.d.). Guide to Equilibrium Dialysis. Retrieved January 30, 2026, from [Link]
-
Gertz, M., et al. (2010). Drug Lipophilicity and Microsomal Protein Concentration as Determinants in the Prediction of the Fraction Unbound in Microsomal Incubations. Drug Metabolism and Disposition, 38(8), 1235-1243. Available from: [Link]
-
Obach, R. S. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 33(7), 903-907. Available from: [Link]
-
Obach, R. S., et al. (2004). Impact of incubation conditions on this compound human clearance predictions: enzyme lability and nonspecific binding. Drug Metabolism and Disposition, 32(11), 1385-1392. Available from: [Link]
-
Singh, S., et al. (2022). Development of QSAR models for microsomal stability: Identification of good and bad structural features for rat, human and mouse microsomal stability. SAR and QSAR in Environmental Research, 33(9), 717-735. Available from: [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved January 30, 2026, from [Link]
-
Giuliano, C., et al. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 33(7), 903-907. Available from: [Link]
-
Kumagai, Y., et al. (1983). pH-dependent interaction of microsomal cytochrome P-450 with substrates. I. Effect of pH on the spectral interaction of cytochrome P-450 with type I and type II compounds. Japanese Journal of Pharmacology, 33(4), 849-858. Available from: [Link]
-
Gertz, M., et al. (2010). Drug Lipophilicity and Microsomal Protein Concentration as Determinants in the Prediction of the Fraction Unbound in Microsomal Incubations. Semantic Scholar. Retrieved January 30, 2026, from [Link]
-
Kariv, I., et al. (2001). Development of a high throughput equilibrium dialysis method. Journal of Pharmaceutical Sciences, 90(5), 580-587. Available from: [Link]
-
Indulkar, A. S., et al. (2017). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. Journal of Pharmaceutical Sciences, 106(1), 201-211. Available from: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 30, 2026, from [Link]
-
Parikh, K. (2022). Microsomal Protein Binding of Drugs. XenoTech. Available from: [Link]
-
Austin, R. P., et al. (2002). The influence of nonspecific microsomal binding on apparent intrinsic clearance, and its prediction from physicochemical properties. Drug Metabolism and Disposition, 30(12), 1497-1503. Available from: [Link]
-
von Moltke, L. L., et al. (1999). Microsomal protein concentration modifies the apparent inhibitory potency of CYP3A inhibitors. Drug Metabolism and Disposition, 27(9), 1032-1035. Available from: [Link]
-
Minde, D. P., et al. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Methods in Molecular Biology, 1549, 1-20. Available from: [Link]
-
Interchim. (n.d.). Equilibrium Dialysis - RED Devices. Retrieved January 30, 2026, from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved January 30, 2026, from [Link]
-
Sohlenius-Sternbeck, A.-K., et al. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica, 52(10), 917-930. Available from: [Link]
-
Hallifax, D., & Houston, J. B. (2006). Saturable Uptake of Lipophilic Amine Drugs into Isolated Hepatocytes: Mechanisms and Consequences for Quantitative Clearance Prediction. Drug Metabolism and Disposition, 34(4), 724-730. Available from: [Link]
-
Wójcik-Pszczoła, K., et al. (2019). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. Molecules, 24(18), 3368. Available from: [Link]
-
Poulin, P., & Haddad, S. (2009). Uptake and Intracellular Binding of Lipophilic Amine Drugs by Isolated Rat Hepatocytes and Implications for Prediction of in Vivo Metabolic Clearance. Journal of Pharmaceutical Sciences, 98(12), 4863-4882. Available from: [Link]
Sources
- 1. Nonspecific binding of drugs to human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Prediction of the Nonspecific Binding of Drugs to Hepatic Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The influence of nonspecific microsomal binding on apparent intrinsic clearance, and its prediction from physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of incubation conditions on this compound human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal protein concentration modifies the apparent inhibitory potency of CYP3A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH-dependent interaction of microsomal cytochrome P-450 with substrates. I. Effect of pH upon the interaction of exogenous substrates with membrane-bound cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
How to address enzyme lability of CYP2D6 during Bufuralol incubations.
Welcome to the CYP2D6 Assay Optimization Center.
Current Status: Online Topic: Troubleshooting Enzyme Lability in Bufuralol 1'-Hydroxylation Assays Ticket ID: CYP2D6-BUF-OPT
Introduction: The "Lability Paradox"
As a Senior Application Scientist, I frequently encounter a specific frustration from researchers: "My CYP2D6 inhibition data is inconsistent, and the control activity drops by 50% before I even add the inhibitor."
This is not user error; it is a fundamental biochemical characteristic of CYP2D6, particularly in recombinant systems (rCYP). CYP2D6 is notoriously "labile" (unstable) when incubated with NADPH in the absence of substrate. This phenomenon, known as NADPH-dependent uncoupling , leads to the generation of Reactive Oxygen Species (ROS) which rapidly inactivate the heme center of the enzyme.
This guide provides the protocols and mechanistic understanding required to stabilize your this compound incubations and generate FDA-compliant data.
Module 1: The Mechanism of Instability
To fix the problem, you must understand the enemy. Unlike CYP3A4, which is relatively robust, CYP2D6 is prone to "uncoupling" the catalytic cycle. If the substrate (this compound) is not present to accept the oxygen, the activated heme complex releases superoxide anions (
Visualizing the Failure Mode:
Figure 1: The "Uncoupling" mechanism. In the absence of this compound, the activated CYP2D6 complex releases ROS, destroying the enzyme before the reaction starts.
Module 2: Optimized Experimental Protocol
The standard "Mix everything and pre-incubate for 10 minutes" approach is the primary cause of failure for CYP2D6.
The Golden Rule: Never pre-incubate rCYP2D6 with NADPH for >3 minutes without substrate.
Step-by-Step Workflow
-
Buffer Preparation:
-
Use 100 mM Potassium Phosphate (KPi) , pH 7.4.
-
Warning: Avoid Tris buffers; they can alter kinetic constants and stability for certain isoforms.
-
-
Substrate Preparation (this compound):
-
Prepare a 100x stock in Methanol (keep organic solvent <1% final).
-
Target Final Concentration: ~5-10 µM (Approx.
or slightly above).
-
-
Reaction Initiation Strategy (NADPH-Start):
-
This is the preferred method to bypass lability.
-
| Step | Component | Action |
| 1 | Enzyme Mix | Mix Buffer + rCYP2D6 (or HLM) + this compound (Substrate). |
| 2 | Pre-warm | Incubate at 37°C for 5 minutes. (Enzyme is stable here because NADPH is absent). |
| 3 | Initiation | Add NADPH (pre-warmed) to start the reaction. |
| 4 | Incubation | Incubate for 10–20 minutes (Linearity window). |
| 5 | Termination | Stop with Acetonitrile containing Internal Standard. |
Visualizing the Workflow:
Figure 2: The "NADPH-Start" protocol ensures the enzyme is never active without substrate present, preventing self-inactivation.
Module 3: Kinetic Parameters & Reference Data
When validating your assay, your data should align with established literature values. If your
Table 1: Typical Kinetic Parameters for this compound 1'-Hydroxylation
| Parameter | Recombinant CYP2D6 (rCYP) | Human Liver Microsomes (HLM) | Notes |
| 1.5 – 5.0 µM | 5.0 – 15.0 µM | rCYP often shows tighter binding affinity. | |
| 20 – 60 pmol/min/pmol P450 | 100 – 500 pmol/min/mg protein | Varies heavily by lot/donor genotype. | |
| Linearity | < 20 mins | < 30 mins | rCYP loses linearity faster. |
| Buffer | 50-100 mM KPi | 50-100 mM KPi | pH 7.4 is critical. |
Note: Values derived from standard validation datasets [1, 2].
Module 4: Troubleshooting & FAQs
Q1: I must use a "Substrate-Start" method (pre-incubating Enzyme + Inhibitor + NADPH) to test for Time-Dependent Inhibition (TDI). How do I handle lability then?
-
Answer: This is the most challenging scenario. If you pre-incubate CYP2D6 with NADPH and a test compound (Inhibitor) but no this compound, the enzyme will degrade.
-
The Fix: You must run a "Vehicle Control" (Enzyme + NADPH + Solvent) alongside your test samples. Measure the activity loss in the vehicle control over the pre-incubation time (e.g., 30 mins).
-
Correction: If the vehicle control loses 40% activity, normalize your inhibition data against this reduced baseline.
-
Advanced: For extreme lability, consider adding SOD/Catalase (ROS scavengers) to the buffer, though this is non-standard for routine screening [2].
-
Q2: My
-
Answer: This usually indicates Non-Specific Binding (NSB) or high organic solvent concentration.
-
Ensure microsomal protein concentration is < 0.5 mg/mL (HLM) or < 50 pmol/mL (rCYP).
-
Ensure Methanol/DMSO concentration is < 1% (v/v).
-
Q3: Can I use Tris-HCl instead of Potassium Phosphate?
-
Answer: Not recommended. Tris has been shown to inhibit certain isoforms and alter the ionic strength environment significantly compared to the physiological state. Stick to Potassium Phosphate (50-100 mM) for FDA-compliant data [3].
References
-
FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]
-
Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition.[2][3][4] (Classic reference for standardizing incubation times and concentrations). [Link]
-
ICH Harmonised Guideline. (2024). M12 Drug Interaction Studies.[4][5] (The new global standard replacing regional guidances).[4] [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of this compound and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. criver.com [criver.com]
Matrix effects in the LC-MS/MS analysis of 1'-hydroxybufuralol.
Topic: Matrix Effects in the LC-MS/MS Analysis of 1'-Hydroxybufuralol
Welcome to the Bioanalytical Support Hub.
Status: Operational | Specialist: Senior Application Scientist Context: You are analyzing 1'-hydroxythis compound (the primary metabolite of this compound) to assess CYP2D6 activity. You are observing signal variability, poor reproducibility, or sensitivity loss. These are classic signs of Matrix Effects (ME) .
This guide bypasses generic advice to focus on the specific physicochemical challenges of 1'-hydroxythis compound, a polar metabolite that often co-elutes with endogenous phospholipids.
Part 1: The Diagnostic Protocol
"How do I definitively prove matrix effects are the cause of my data failure?"
Do not rely on simple recovery experiments. You must visualize the ionization environment using Post-Column Infusion . This is the gold standard for diagnosing where, exactly, your matrix is suppressing your analyte.
Protocol: Post-Column Infusion (The "Matuszewski" Setup)
-
Setup: Connect a syringe pump containing your analyte standard (1'-hydroxythis compound, ~100 ng/mL) to the LC effluent via a T-piece connector before it enters the MS source.
-
Flow: Set the syringe pump to a low, continuous flow (e.g., 10 µL/min) to generate a steady background signal (baseline).
-
Injection: Inject a blank matrix extract (e.g., extracted plasma or microsomes without analyte) via the LC autosampler.
-
Observation: Monitor the baseline of 1'-hydroxythis compound (m/z 278 → product).
-
Flat Baseline: No matrix effect.
-
Negative Peak (Dip): Ion Suppression (Common with phospholipids).
-
Positive Peak: Ion Enhancement.
-
Visualizing the Workflow
The following diagram illustrates the hardware setup and the resulting data interpretation.
Figure 1: Post-column infusion setup. The analyte is infused continuously while the blank matrix is injected to visualize suppression zones.
Part 2: Troubleshooting Guides (FAQs)
Q1: I see a suppression zone at the exact retention time of 1'-hydroxythis compound. Why?
The Mechanism: 1'-hydroxythis compound is more polar than its parent (this compound). In Reverse Phase Chromatography (RPC), it elutes early. Unfortunately, Lyso-phosphatidylcholines (LPCs) also elute early and are notorious ion suppressors.
In the ESI source, these co-eluting phospholipids compete for charge on the droplet surface. If the phospholipids saturate the droplet surface, your analyte cannot enter the gas phase, resulting in a loss of signal.
The Fix (Chromatography): You must separate the metabolite from the lipid front.
-
Monitor Lipids: Add the transition m/z 184 → 184 (Phosphocholine headgroup) to your method to "see" the enemy.
-
Column Choice: Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases offer alternative selectivity (pi-pi interactions) that can shift the aromatic 1'-hydroxythis compound away from the aliphatic phospholipids.
Q2: I am using Protein Precipitation (PPT). Is that enough?
Short Answer: No. Detailed Insight: PPT (adding acetonitrile/methanol and spinning down) removes proteins but leaves >90% of phospholipids in the supernatant.
Recommended Protocol Upgrade: If you observe significant matrix effects (Matrix Factor < 0.8), upgrade your sample prep:
-
Phospholipid Removal Plates: (e.g., Ostro™, HybridSPE™). These filter plates specifically trap phospholipids while letting small molecules like 1'-hydroxythis compound pass through.
-
Supported Liquid Extraction (SLE): More efficient than LLE for polar metabolites and easier to automate.
Data Comparison: Sample Prep Efficiency
| Method | Protein Removal | Phospholipid Removal | 1'-OH-Bufuralol Recovery | Risk of ME |
| Protein Precip (PPT) | High | Very Low | High | Critical |
| Liquid-Liquid (LLE) | High | Moderate | Moderate (Polarity issue) | Moderate |
| PL Removal Plates | High | High (>99%) | High | Low |
Q3: How do I calculate the magnitude of the Matrix Effect?
You must calculate the Matrix Factor (MF) according to the Matuszewski method (2003).
The Equation:
-
MF = 1.0: No effect.
-
MF < 1.0: Ion Suppression (e.g., 0.5 = 50% signal loss).
-
MF > 1.0: Ion Enhancement.
Validation Requirement: Calculate the IS-Normalized Matrix Factor .
Part 3: The "Silver Bullet" – Internal Standards
Q: Can I use this compound (parent) as the Internal Standard? A: Absolutely NOT. this compound elutes later than 1'-hydroxythis compound. Therefore, it experiences a different matrix environment. If the suppression occurs at 2.5 min (metabolite) but not at 4.0 min (parent), the IS will not compensate for the signal loss.
The Mandatory Solution: You must use a Stable Isotope Labeled (SIL) Internal Standard , specifically 1'-hydroxythis compound-d9 (or similar deuterated analog).
-
Why? It is chemically identical and co-elutes perfectly with the analyte.
-
Result: If the matrix suppresses the analyte by 50%, it also suppresses the SIL-IS by 50%. The ratio remains constant, preserving quantitative accuracy.
Decision Logic for Optimization
Use this flow to determine your next step.
Figure 2: Troubleshooting logic flow for resolving matrix effects in CYP metabolite assays.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Section III.B.2: Matrix Effects.[1]
-
Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B, 852(1-2), 22-34. (Detailed comparison of PPT vs. PL Removal).
-
Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities.[2] Drug Metabolism and Disposition, 32(6), 647-660. (Standard protocols for this compound/CYP2D6 assays).
Sources
How to select an appropriate internal standard for Bufuralol quantification.
Subject: Internal Standard Selection for Bufuralol & 1'-Hydroxythis compound Assays
Ticket ID: #CYP2D6-IS-SELECT Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The "Golden Rule" of Selection
In the quantification of this compound (and its primary CYP2D6 metabolite, 1'-Hydroxythis compound), the selection of an Internal Standard (IS) is not merely a procedural step—it is the primary defense against matrix effects in LC-MS/MS.
The Recommendation: You must prioritize a Stable Isotope Labeled (SIL) analog.
-
Target: this compound
This compound-d9 -
Target: 1'-Hydroxythis compound
1'-Hydroxythis compound-d9
The Scientific Causality (Why?)
In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing signal suppression or enhancement.[1]
-
SIL IS: Co-elutes exactly with the analyte. It experiences the exact same suppression event at the exact same time. The ratio of Analyte/IS remains constant, mathematically canceling out the error.
-
Structural Analog (e.g., Propranolol): Elutes at a slightly different time.[2] If the matrix suppression zone hits the analyte but misses the IS (or vice versa), your quantification will be erroneous.
Decision Matrix: Selecting Your IS
If budget or availability forces you to deviate from SILs, use this decision logic to select a structural analog.
Figure 1: Decision tree for Internal Standard selection. Note that structural analogs must NOT co-elute with the analyte to avoid cross-signal suppression, whereas SILs MUST co-elute.
Troubleshooting Guide: Common Failure Modes
Scenario A: "My IS response varies wildly between samples."
-
Cause: Matrix Effect.[1][3][4][5][6][7] Your extraction method (likely Protein Precipitation) is leaving phospholipids that suppress ionization.
-
Solution:
-
Switch IS to This compound-d9 .
-
If using an analog (Propranolol), you must improve cleanup (Liquid-Liquid Extraction with TBME or Ethyl Acetate) to remove phospholipids.
-
Scenario B: "I see a this compound peak in my 'IS Only' blank."
-
Cause: Isotopic Impurity (Cross-talk). The d9 standard contains trace amounts of d0 (unlabeled) material.
-
Solution:
-
Check the Certificate of Analysis (CoA) for "Isotopic Purity" (should be >99%).
-
Reduce the IS concentration. If the IS is too concentrated, even 0.1% impurity will show up as a quantifiable analyte peak.
-
Scenario C: "The linearity is poor at the lower limit (LLOQ)."
-
Cause: Adsorption. This compound is a basic amine (pKa ~9.5) and sticks to glass and silanol groups.
-
Solution: Use polypropylene containers and ensure your injection solvent contains at least 0.1% Formic Acid to keep the amine charged and soluble.
Comparative Data: SIL vs. Analog
| Feature | This compound-d9 (SIL) | Propranolol (Analog) |
| Retention Time | Identical to this compound | Shifts (approx. 0.5 - 1.5 min difference) |
| Matrix Compensation | Excellent (Compensates for suppression) | Poor (Unless chromatographically separated) |
| Extraction Recovery | Identical to Analyte | Similar, but can vary by pH |
| Cost | High (~$500/10mg) | Low (<$50/1g) |
| Validation Requirement | Standard | High (Must prove Matrix Factor = 1) |
Validation Protocol: The Matrix Factor Test
Do not assume your IS works. Prove it using the FDA M10 guideline approach for Matrix Factor (MF).
Workflow Logic
Figure 2: Workflow for determining Matrix Factor (MF) according to bioanalytical guidelines.
Step-by-Step Protocol
-
Preparation: Select 6 different lots of blank plasma (to account for patient variability).
-
Extraction: Perform your extraction (e.g., Protein Precipitation) on the blank plasma. Discard the pellet.
-
Post-Spike: Add this compound and IS to the supernatant (Set A).
-
Neat Standard: Prepare the same concentration of this compound and IS in pure mobile phase (Set B).
-
Calculation:
-
Acceptance Criteria: The CV of the IS-Normalized MF across the 6 lots must be < 15% .
Frequently Asked Questions (FAQs)
Q: Can I use Verapamil as an IS? A: It is not recommended. Verapamil is much more lipophilic and elutes significantly later than this compound on C18 columns. This large retention time gap exposes them to completely different matrix effects.
Q: My lab uses Propranolol. Do I need to change?
A: Not necessarily, but you must validate "Selectivity." Ensure Propranolol does not interfere with the this compound transition (m/z 262.2
Q: What is the transition for this compound-d9? A: Common transitions for this compound-d9 (ESI+):
-
Parent: m/z 271.2
-
Product: m/z 186.1 (or corresponding deuterated fragment depending on labeling position).
-
Note: Always optimize collision energy on your specific instrument.
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][7][8] Link
-
Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition.[2][9][10][11] (Establishes this compound as the standard CYP2D6 probe). Link
-
Kronbach, T., et al. (1987). Oxidation of this compound by human liver cytochrome P450IID6. Molecular Pharmacology. (Mechanistic basis of the metabolic pathway). Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. (The standard protocol for Matrix Factor calculations). Link
Sources
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate [ps.tbzmed.ac.ir]
- 9. Pharmacodynamic and pharmacokinetic studies on this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Bufuralol Metabolic Profiling & Anomaly Resolution
Introduction: The "Gold Standard" & Its Pitfalls
Bufuralol is widely recognized by the FDA and EMA as a preferred probe substrate for phenotyping CYP2D6 activity (specifically the 1'-hydroxylation pathway). However, in high-precision drug-drug interaction (DDI) studies, researchers often encounter spectral anomalies—peaks that do not align with the standard 1'-hydroxythis compound (1'-OH-B) reference.
This guide addresses the causality of these anomalies. We move beyond simple identification to explain why these peaks appear, distinguishing between biological secondary metabolism, off-target enzymatic activity, and experimental artifacts.
Module 1: The Baseline – Expected Metabolic Profile
Before troubleshooting "unexpected" results, we must validate the "expected" behavior. In a standard Human Liver Microsome (HLM) or recombinant CYP2D6 (rCYP2D6) incubation, the primary reaction is stereoselective 1'-hydroxylation.
The Primary Pathway
-
Substrate: (+/-)-Bufuralol[1]
-
Major Metabolite: 1'-hydroxythis compound (1'-OH-B)
-
Reaction Type: Carbon hydroxylation (Phase I)
Visualizing the Pathway
The following diagram illustrates the primary metabolic route and the critical "danger zones" where secondary metabolism occurs.
Figure 1: this compound Metabolic Tree.[4] Green indicates the target analyte; Red indicates the degradation product caused by over-incubation.
Module 2: Troubleshooting Unexpected Peaks
This section analyzes specific anomalies reported by users in LC-MS/MS workflows.
Scenario A: "I see a peak with the same mass (+16 Da) but different retention time."
Diagnosis: Regioisomeric Hydroxylation. While 1'-hydroxylation is the dominant pathway, CYP2D6 (and potentially trace CYP2C19 activity) can hydroxylate the aromatic ring at the 4- or 6-positions.
| Analyte | Relative RT (Typical C18) | Abundance in HLM | Mechanism |
| 1'-OH-Bufuralol | Reference (T=0) | Major (>85%) | Benzylic hydroxylation |
| 4-OH-Bufuralol | Elutes Later | Minor (<5%) | Aromatic hydroxylation |
| 6-OH-Bufuralol | Elutes Later | Minor (<5%) | Aromatic hydroxylation |
-
Action: Confirm identity using authentic standards. If standards are unavailable, check the MS/MS fragmentation. Benzylic hydroxyl groups (1'-OH) fragment differently than phenolic hydroxyls (4/6-OH) due to the stability of the benzylic cation.
Scenario B: "My 1'-OH metabolite signal decreases over time, and a new peak appears (-2 Da relative to metabolite)."
Diagnosis: Secondary Metabolism (Ketone Formation). This is the most common error in kinetic studies. 1'-OH-bufuralol is not an endpoint; it can be further oxidized to 1'-oxothis compound (a ketone).
-
The Chemistry: Alcohol (-CHOH-)
Ketone (-C=O-). This results in a mass shift of -2 Da relative to the metabolite (or +14 Da relative to the parent). -
Root Cause:
-
Over-incubation: Incubation times >20 minutes allow the enzyme to metabolize the product.
-
High Protein Conc: Excess enzyme accelerates secondary depletion.
-
-
Action: Enforce "Initial Rate Conditions." Linearity must be established. Reduce incubation time to 10–15 minutes.
Scenario C: "I see activity in CYP2D6-deficient (PM) liver samples."
Diagnosis: Off-Target Metabolism (CYP2C19/CYP1A2). Although this compound is a probe for 2D6, it is not exclusively metabolized by 2D6, especially at high substrate concentrations.
-
Mechanism: CYP2C19 has a much higher
(lower affinity) for this compound than CYP2D6.[1] If you use a substrate concentration far above the CYP2D6 (e.g., >50 µM), you recruit low-affinity enzymes. -
Reference Data:
-
CYP2D6
: ~5–15 µM -
CYP2C19
: ~36–45 µM [1][1]
-
-
Action: Lower the substrate concentration to near the CYP2D6
(approx. 10 µM) to ensure specificity.
Module 3: Diagnostic Workflow (Decision Tree)
Use this logic flow to categorize unknown peaks in your chromatogram.
Figure 2: Diagnostic logic for identifying unknown metabolites in this compound incubations.
Module 4: Validated Experimental Protocol
To minimize artifacts, follow this optimized protocol designed to maintain kinetic linearity .
Reagents & System
-
Enzyme Source: Human Liver Microsomes (HLM) or rCYP2D6.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: (+/-)-Bufuralol (Target conc: 10 µM).
-
Cofactor: NADPH (1.3 mM final).
Step-by-Step Procedure
-
Pre-Incubation (Critical Step):
-
Mix Buffer + Microsomes (0.1 mg/mL final) + this compound.
-
Incubate at 37°C for 5 minutes .
-
Why? CYP2D6 is thermally labile. Extended pre-incubation without substrate can lead to activity loss [2]. However, pre-warming with substrate protects the active site.
-
-
Initiation:
-
Add NADPH to start the reaction.[8]
-
Note: Do not start with substrate; start with cofactor to ensure T=0 is accurate.
-
-
Incubation:
-
Time: Strictly 10–20 minutes .
-
Warning: Exceeding 20 minutes increases the risk of 1'-oxothis compound formation, which skews clearance calculations.
-
-
Termination:
-
Quench with ice-cold Acetonitrile (containing Internal Standard) in a 1:1 or 2:1 ratio.
-
Centrifuge at 3000xg for 10 min to pellet protein.
-
-
Analysis:
-
Inject supernatant onto LC-MS/MS.
-
Monitor MRM transitions for this compound and 1'-OH-Bufuralol.
-
Frequently Asked Questions (FAQs)
Q: Why do I see two peaks for 1'-OH-Bufuralol in my chromatogram? A: If you are using an achiral column (C18), you should see one peak. If you see two, your column may have partial chiral selectivity, or you are observing a regioisomer (4-OH). If you are using a chiral column, two peaks are expected because CYP2D6 stereoselectively metabolizes the (+)- and (-)-enantiomers of racemic this compound at different rates.
Q: Can I use this compound to phenotype CYP2D6 in hepatocytes? A: Yes, but be aware of Phase II metabolism. Hepatocytes contain UGT enzymes. You will likely see This compound-Glucuronide (+176 Da) and 1'-OH-Bufuralol-Glucuronide . To measure CYP2D6 activity specifically, you may need to treat the supernatant with beta-glucuronidase to hydrolyze these conjugates back to the primary metabolite before analysis.
Q: My "Zero-Time" (T=0) control has a peak for 1'-OH-Bufuralol. Why? A: This indicates carryover or impurity .[9]
-
Impurity: Check your this compound stock solution. 1'-OH-B can be present as a trace synthesis impurity.
-
Carryover: this compound is a basic amine and sticks to glass and injector ports. Implement a needle wash with 50:50 MeOH:H2O + 0.1% Formic Acid.
References
-
Mankowski, D. C., et al. (1999). "The role of CYP2C19 in the metabolism of (+/-) this compound, the prototypic substrate of CYP2D6." Drug Metabolism and Disposition.
-
Naritomi, Y., et al. (2004). "Impact of incubation conditions on this compound human clearance predictions: enzyme lability and nonspecific binding." Drug Metabolism and Disposition.
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
Hanna, I. H., et al. (2001).[4] "Cytochrome P450 2D6 (CYP2D6) hydroxylation of the probe substrate this compound."[1][4][5][6][7] Xenobiotica.
Sources
- 1. The role of CYP2C19 in the metabolism of (+/-) this compound, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2D6-dependent this compound 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of incubation conditions on this compound human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaron.com [pharmaron.com]
- 9. researchgate.net [researchgate.net]
Optimizing HILIC chromatography for Bufuralol and metabolite separation.
Welcome to the technical support center for Hydrophilic Interaction Liquid Chromatography (HILIC). As Senior Application Scientists, we have designed this guide to provide in-depth, practical solutions for researchers and drug development professionals working on the separation of the basic drug bufuralol and its polar metabolites. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Understanding Your Analytes: this compound and Its Metabolites
This compound is a beta-blocker that undergoes extensive metabolism, primarily through hydroxylation. The parent drug and its metabolites are polar, basic compounds, making them ideal candidates for HILIC, a technique designed for analytes that are poorly retained in reversed-phase chromatography.[1][2][3] The primary analytical challenge is to achieve sufficient retention for the parent drug while ensuring baseline separation from its more polar metabolites, particularly 1'-hydroxy-bufuralol.[4][5]
| Compound | Structure | Key Physicochemical Properties | Chromatographic Considerations |
| This compound | [6] | Basic compound (pKa ~9.8 for the secondary amine). Relatively polar. | As the least polar compound in the set, it will elute first in HILIC. The goal is to achieve sufficient retention (k' > 2) to move it away from the solvent front. |
| 1'-Hydroxy-bufuralol | (See reference for structure)[6] | Major metabolite formed by hydroxylation.[4][7] Increased polarity due to the additional hydroxyl group. | Will be more strongly retained than the parent drug. Achieving resolution between this compound and this metabolite is the primary goal of method development. |
| Other Metabolites | (e.g., 4-hydroxy-bufuralol, 6-hydroxy-bufuralol)[7] | Additional hydroxylated metabolites with varying positions, leading to differences in polarity. | These will also be more retained than this compound. Their separation will depend on the selectivity of the chosen stationary and mobile phases. |
Frequently Asked Questions (FAQs)
This section addresses common questions when setting up a HILIC method for this compound analysis for the first time.
Q1: Why should I choose HILIC over Reversed-Phase (RPLC) for separating this compound and its metabolites?
A1: While this compound itself might show some retention on a C18 column, its hydroxylated metabolites are significantly more polar. In RPLC, these polar metabolites would elute very early, often near the solvent front, resulting in poor resolution and quantification.[3][8] HILIC is fundamentally designed for such applications.[9][10] It uses a polar stationary phase and a high-organic mobile phase to retain and separate polar compounds based on their hydrophilicity.[8][11] The elution order is typically the reverse of RPLC, with the most polar compounds being retained the longest.[2][11]
Q2: What type of HILIC column is a good starting point for this separation?
A2: The choice of stationary phase is critical for selectivity.[8] For separating a basic parent drug from its more polar hydroxylated metabolites, we recommend starting with one of the following:
-
Bare Silica: This is the most traditional HILIC phase.[3][12] Its surface contains acidic silanol groups (pKa ~3.8-4.5) that will be deprotonated and negatively charged at typical mobile phase pH values (>4).[12][13] This allows for a mixed-mode retention mechanism: hydrophilic partitioning into the surface water layer and ionic interactions between the negatively charged silica and the positively charged (protonated) this compound. This ionic component can significantly enhance retention and selectivity for basic compounds.
-
Amide Phases: These phases are less acidic than bare silica and offer different selectivity, driven primarily by hydrogen bonding and partitioning.[3][14] They can sometimes provide better peak shapes for basic analytes if secondary interactions with silanols are problematic. Amide columns have shown excellent performance for separating isomers and a wide range of metabolites.[15][16]
-
Zwitterionic Phases: These columns contain both positively and negatively charged functional groups. They can offer unique selectivity and are often a good choice for complex mixtures containing both acidic and basic compounds.
For this specific application, a bare silica column is an excellent and logical first choice due to the basic nature of this compound and the potential for beneficial ionic interactions to drive retention and resolution.
Q3: What are the recommended starting mobile phase conditions?
A3: A successful HILIC separation relies on a careful balance of the organic solvent, aqueous component, and buffer.
-
Organic Solvent: Acetonitrile (ACN) is the most common and recommended weak solvent for HILIC.[8]
-
Aqueous Component & Buffer: Use a volatile buffer compatible with mass spectrometry (MS), such as ammonium formate or ammonium acetate.[12] Non-volatile buffers like phosphate will precipitate in high organic solvent and must be avoided.[9][12]
-
Starting Gradient & Composition: Begin with a high percentage of organic solvent to ensure retention. A good starting point is 95% to 90% ACN .[17] A generic starting gradient could be 95% ACN decreasing to 60-70% ACN over 5-10 minutes. At least 3% water is required to hydrate the stationary phase and facilitate the HILIC mechanism.[13]
-
Buffer Concentration & pH:
-
Concentration: Start with a buffer concentration of 10 mM .[12] Higher concentrations can sometimes improve peak shape but may decrease retention due to buffer ions competing with the analyte for ionic interactions with the stationary phase.[3][12]
-
pH: Since this compound is a basic compound, a low pH mobile phase is recommended to ensure it is in its protonated, charged state, which enhances retention.[9] Start with an aqueous buffer pH of 3.2 using ammonium formate .[17] This pH is also well below the pKa of the silica silanols, minimizing their negative charge but still allowing for strong hydrophilic interactions.
-
Q4: How must I prepare my sample for HILIC injection? This seems different from RPLC.
A4: This is a critical point and a common source of failure. The injection solvent must be as close as possible to the initial mobile phase conditions. [12] Injecting a sample dissolved in a high-aqueous or purely aqueous solution will disrupt the water layer on the stationary phase at the point of injection, leading to severely distorted or split peaks and poor retention.[12][18]
Protocol: After your sample preparation (e.g., protein precipitation or SPE), the final extract should be reconstituted in a solvent containing at least 75-90% ACN , matching your initial gradient conditions.[12]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during method development and routine analysis.
Problem: My retention times are unstable and drifting, especially at the beginning of a run.
Cause & Explanation: This is the most common issue in HILIC and is almost always caused by insufficient column equilibration .[12][18] The HILIC mechanism relies on a stable, adsorbed water layer on the surface of the stationary phase.[8][11] Establishing this layer takes significantly longer than in RPLC.[19][20] If the column is not fully equilibrated at the start of each injection, the thickness and consistency of this water layer will vary, causing retention times to shift.
Solution:
-
Initial Conditioning: For a new column, flush with at least 50 column volumes of the initial mobile phase.[12] For gradient methods, performing 10-15 blank injections before the actual sample queue is a robust way to ensure the column is fully conditioned.[12]
-
Inter-run Equilibration: After each gradient run, the column must be re-equilibrated to the initial high-organic conditions. A typical re-equilibration time is 5-10 column volumes. If you observe drift, increase this time. Insufficient equilibration is a common cause of early eluting peaks.[18]
Problem: I am seeing poor peak shape (severe tailing or fronting).
Cause & Explanation: Poor peak shape in HILIC can stem from several sources. The most likely culprits are an injection solvent mismatch or secondary ionic interactions.
Solutions & Diagnostic Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 9. agilent.com [agilent.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HILIC Tips to Strengthen Your Analysis [phenomenex.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. sepscience.com [sepscience.com]
- 20. hplc.eu [hplc.eu]
Technical Support Center: Navigating Compound Solubility in Bufuralol Inhibition Studies
Welcome to the technical support center for Bufuralol inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common solubility challenges encountered with test compounds. As your dedicated application scientist, I will provide in-depth, experience-driven insights to ensure the integrity and success of your experiments.
Introduction to this compound and CYP2D6 Inhibition Assays
This compound is a well-characterized substrate of Cytochrome P450 2D6 (CYP2D6), a critical enzyme in drug metabolism. Inhibition studies using this compound are fundamental in preclinical drug development to assess the potential of new chemical entities (NCEs) to cause drug-drug interactions. A common hurdle in these in vitro assays is the poor aqueous solubility of many test compounds, which can lead to inaccurate and misleading results.
This guide provides a structured approach to identifying, understanding, and overcoming these solubility issues, ensuring the generation of high-quality, reproducible data.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the most common initial questions regarding compound solubility.
Q1: I've observed precipitation of my test compound in the assay well. What is the immediate impact on my IC50 determination?
A1: Compound precipitation is a critical issue that can lead to a significant underestimation of a compound's inhibitory potency (an artificially high IC50 value). When a compound precipitates, its effective concentration in the solution drops, meaning the enzyme is exposed to a lower concentration than intended. This can lead to a misinterpretation of the compound's true inhibitory potential. It is crucial to ensure your compound remains in solution at all tested concentrations.
Q2: My test compound is dissolved in 100% DMSO for the stock solution. What is the maximum final concentration of DMSO I should have in my assay?
A2: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, it can significantly impact enzyme activity.[1][2][3] High concentrations of DMSO can perturb the enzyme's conformation, leading to a reversible decrease in catalytic activity.[3] For CYP2D6 inhibition assays, it is strongly recommended to keep the final concentration of DMSO in the assay below 1% (v/v), and ideally at or below 0.5%.[1][2] Several studies have shown that even at 1%, some organic solvents can cause more than 10% inhibition of CYP2D6 activity.[2]
Q3: I prepared my stock solution in DMSO, but the compound still precipitates when diluted into the aqueous assay buffer. Why does this happen?
A3: This phenomenon, known as "kinetic solubility," is very common.[4] Your compound may be highly soluble in a pure organic solvent like DMSO, but its solubility can dramatically decrease when introduced to an aqueous environment. The transition from a high DMSO concentration to a predominantly aqueous buffer can cause the compound to crash out of solution. This is because the solvation properties of the mixed solvent system are insufficient to keep the compound dissolved.
Part 2: Troubleshooting Guide - A Deeper Dive into Solubility Issues
When initial troubleshooting fails, a more systematic approach is required. This section provides a step-by-step guide to diagnosing and resolving persistent solubility problems.
Step 1: Visual Inspection and Solubility Assessment
Before initiating your full inhibition assay, it's essential to perform a preliminary solubility assessment.
Protocol: Visual Solubility Assessment
-
Prepare a dilution series: Mimic the final concentrations of your test compound and DMSO that will be used in the actual assay.
-
Incubate: Let the dilutions sit at the assay temperature (typically 37°C) for the duration of your planned experiment.
-
Visual Inspection: Carefully inspect each dilution for any signs of precipitation, cloudiness, or film formation. Use a light source against a dark background to enhance visibility.
dot graph TD { A[Start: Compound Solubility Issue] --> B{Is precipitation visible?}; B -->|Yes| C[Confirm highest soluble concentration]; B -->|No| D[Proceed with caution, may be micro-precipitation]; C --> E{Can the highest concentration be lowered?}; E -->|Yes| F[Adjust concentration range and re-test]; E -->|No| G[Explore co-solvents or alternative solubilization]; D --> H[Consider nephelometry for micro-precipitation]; G --> I[End: Optimized Assay Conditions]; F --> I; H --> C;
} caption: Decision tree for addressing compound precipitation.
Step 2: The Role of Solvents - Choosing Wisely
If DMSO alone is insufficient, other organic solvents or co-solvents can be considered. However, their impact on enzyme activity must be carefully evaluated.
| Solvent | Typical Final Concentration | Impact on CYP2D6 Activity | Considerations |
| DMSO | < 1% | Can be inhibitory at higher concentrations.[1][2][3] | Most common starting point. |
| Acetonitrile | < 1% | Generally less inhibitory than DMSO.[1][2] | A good alternative if DMSO is problematic. |
| Methanol | < 1% | Can be inhibitory, effects vary.[5][6] | Use with caution and validate. |
| Ethanol | < 1% | Can be inhibitory, effects vary.[5][6] | Use with caution and validate. |
Expert Tip: Always run a solvent control experiment to determine the effect of your chosen solvent and its final concentration on this compound metabolism. Any inhibition caused by the solvent itself should be accounted for in your final calculations.
Step 3: Advanced Solubilization Techniques
For particularly challenging compounds, more advanced strategies may be necessary.
-
pH Modification: For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility.[7] However, ensure the new pH is within the optimal range for CYP2D6 activity.
-
Use of Co-solvents: In some cases, a combination of solvents may be effective. A "cosolvent method," where compound dilutions are made in solutions with a higher organic solvent content before direct addition to the microsomes, can help maintain solubility.[8]
-
Excipients: In certain situations, non-inhibitory concentrations of solubilizing agents like cyclodextrins can be explored.[9] This requires extensive validation to ensure the excipient does not interfere with the assay.
Part 3: Protocols and Best Practices
Adhering to standardized protocols is key to reproducible results.
Protocol: Preparation of Test Compound Stock Solutions
-
Weighing: Accurately weigh a sufficient amount of the test compound using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of 100% DMSO (or other chosen solvent) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gentle warming (not exceeding 40°C) or sonication can be used to aid dissolution.[7]
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent water absorption and degradation. For light-sensitive compounds, use amber vials.[10][11]
dot graph TD { A[Start: Prepare Stock Solution] --> B[Weigh Compound]; B --> C[Add Solvent (e.g., DMSO)]; C --> D[Vortex/Sonicate to Dissolve]; D --> E{Is compound fully dissolved?}; E -->|Yes| F[Store at -20°C or -80°C]; E -->|No| G[Gentle Warming (<40°C)]; G --> D; F --> H[End: Ready for Dilution];
} caption: Workflow for preparing compound stock solutions.
Best Practices for Assay Execution
-
Serial Dilutions: It is often preferable to perform serial dilutions of the stock solution directly in the assay plate to minimize the time the compound spends in an intermediate aqueous environment.[12]
-
Pre-incubation: A short pre-incubation of the test compound with the enzyme source (e.g., human liver microsomes) before adding the substrate (this compound) can sometimes help improve compound-enzyme interaction, but be mindful of potential time-dependent inhibition.
-
Equilibrium vs. Kinetic Solubility: Be aware that most in vitro assays measure kinetic solubility.[4] If a compound's thermodynamic solubility is a concern, more specialized assays may be required.[13][14]
Conclusion
Addressing compound solubility issues in this compound inhibition studies is a multi-faceted challenge that requires a systematic and informed approach. By understanding the underlying principles of solubility and the potential impact of solvents on enzyme kinetics, researchers can design more robust and reliable assays. This guide provides a foundation for troubleshooting common problems and implementing best practices to ensure the generation of high-quality data in drug discovery and development.
References
-
Cai, J., et al. (2016). In vitro to in vivo extrapolation of the complex drug-drug interaction of bupropion and its metabolites with CYP2D6; simultaneous reversible inhibition and CYP2D6 downregulation. PMC - NIH. [Link]
-
Dahlinger, A., et al. (2015). Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation. NIH. [Link]
-
Shilpa, J., et al. (2015). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Indian Journal of Pharmaceutical Sciences. [Link]
-
Huo, Y., et al. (2010). Effect of Regular Organic Solvents on Cytochrome P450-Mediated Metabolic Activities in Rat Liver Microsomes. ResearchGate. [Link]
-
Huo, Y., et al. (2010). Short Communication Effect of Regular Organic Solvents on Cytochrome P450-Mediated Metabolic Activities in Rat Liver Microsomes. J-STAGE. [Link]
-
Dahlinger, A., et al. (2015). Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation. ResearchGate. [Link]
-
Lee, W. D., et al. (2023). A step-by-step guide to performing cancer metabolism research using custom-made media. Cell Reports Methods. [Link]
-
Mills, R., et al. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. [Link]
-
Al-Ghananeem, A. M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Gurley, B. J., et al. (2008). Clinical assessment of CYP2D6-mediated herb-drug interactions in humans: Effects of milk thistle, black cohosh, goldenseal, kava kava, St. John's wort, and Echinacea. PMC - NIH. [Link]
-
Park, H., et al. (2018). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - NIH. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Volpe, D. A. (2021). BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
-
Williams, H. D., et al. (2013). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Chen, Q. X., et al. (2003). Inactivation Kinetics of Mushroom Tyrosinase in the Dimethyl Sulfoxide Solution. CORE. [Link]
-
Di, L., et al. (2012). High throughput microsomal stability assay for insoluble compounds. PubMed. [Link]
-
ClinPGx. (n.d.). CYP2D6. ClinPGx. [Link]
-
ResearchGate. (n.d.). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis... ResearchGate. [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Ince, M., et al. (2022). A Comprehensive CYP2D6 Drug–Drug–Gene Interaction Network for Application in Precision Dosing and Drug Development. NIH. [Link]
-
Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Isaksen, T. B., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. [Link]
-
Balestri, F., et al. (2018). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC - NIH. [Link]
-
MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]
-
ClinPGx. (n.d.). This compound + CYP2D6*1. ClinPGx. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing. Pharmaceutical Technology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hesiglobal.org [hesiglobal.org]
- 3. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A step-by-step guide to performing cancer metabolism research using custom-made media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytotechlab.com [phytotechlab.com]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
Validation & Comparative
A Comparative Guide to Bufuralol Metabolism: Elucidating Inter-Species Differences Between Human, Rat, and Mouse
For researchers and professionals in drug development, understanding the nuances of inter-species metabolic differences is paramount for the accurate extrapolation of preclinical data to human clinical outcomes. Bufuralol, a non-selective beta-adrenergic antagonist, serves as a classic probe substrate for a key drug-metabolizing enzyme, making it a valuable tool in these investigations. This guide provides an in-depth comparison of this compound metabolism in humans, rats, and mice, supported by experimental data and protocols to aid in the design and interpretation of preclinical drug metabolism studies.
Introduction: this compound as a Probe for Cytochrome P450 Activity
This compound is extensively metabolized in the liver, primarily through the hydroxylation of its benzylic carbon to form 1'-hydroxythis compound. This reaction is predominantly catalyzed by specific isoforms of the cytochrome P450 (CYP) superfamily of enzymes. Due to the significant genetic polymorphism of some of these enzymes in the human population, this compound has become an invaluable in vitro tool to phenotype and characterize the activity of these critical drug-metabolizing enzymes. Understanding how its metabolism varies across commonly used preclinical species is crucial for predicting human pharmacokinetics and potential drug-drug interactions.
The Metabolic Landscape: A Species-Specific Breakdown
The primary metabolic pathway for this compound is 1'-hydroxylation, but the specific CYP isoforms responsible and the kinetic efficiency of this transformation exhibit marked differences between humans, rats, and mice.
Human Metabolism of this compound
In humans, the 1'-hydroxylation of this compound is almost exclusively mediated by CYP2D6 .[1] This enzyme is highly polymorphic, leading to wide inter-individual variations in metabolic capacity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. While CYP2D6 is the principal catalyst, other enzymes can contribute, particularly under conditions of high substrate concentration or CYP2D6 inhibition. Studies have shown that CYP1A2 can also contribute to this compound 1'-hydroxylation, especially in individuals with low CYP2D6 activity.[2] Additionally, CYP2C19 has been observed to metabolize this compound to its 1'-hydroxy metabolite, albeit with a significantly lower intrinsic clearance compared to CYP2D6.[3]
Rat Metabolism of this compound
In rats, the metabolic scenario is more complex, with multiple CYP isoforms contributing to this compound 1'-hydroxylation. The dominant enzyme responsible for this pathway in male rats is CYP2D1 , the rat ortholog of human CYP2D6.[4] However, other enzymes, notably CYP2C11 and CYP1A1/2 , also exhibit significant this compound 1'-hydroxylase activity.[4] The relative contribution of these enzymes can be influenced by factors such as sex and induction status. For instance, CYP2C11 shows high activity towards this compound, and CYP1A1/2 are involved in the formation of other metabolites.[4]
Mouse Metabolism of this compound
Quantitative Comparison of this compound 1'-Hydroxylation
The following table summarizes the key enzymes and available kinetic parameters for this compound 1'-hydroxylation in human, rat, and mouse liver microsomes. This data provides a quantitative basis for understanding the observed inter-species differences.
| Species | Primary Enzyme(s) | Other Contributing Enzymes | Apparent Km (µM) | Apparent Vmax (nmol/mg/min) |
| Human | CYP2D6[1] | CYP1A2, CYP2C19[2][3] | 61 - 171[6] | 0.05 - 0.1[6] |
| Rat | CYP2D1[4] | CYP2C11, CYP1A1/2[4] | 8.4 (CYP2D1)[4] | Not consistently reported for microsomes |
| Mouse | Cyp2d isoforms[5] | Not fully characterized | Data not readily available | Data not readily available |
Note: The kinetic parameters can vary depending on the specific liver microsome preparations and experimental conditions. The values presented are indicative of the general trends observed across different studies.
Experimental Protocols
To ensure the generation of reliable and reproducible data in the study of this compound metabolism, a well-defined and validated experimental protocol is essential. The following section outlines a standard in vitro methodology using liver microsomes.
In Vitro this compound 1'-Hydroxylation Assay Using Liver Microsomes
This protocol describes a typical incubation to determine the rate of 1'-hydroxythis compound formation.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
This compound hydrochloride
-
1'-Hydroxythis compound (as a reference standard)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometric detection
Protocol Steps:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Prepare a series of working solutions of this compound by diluting the stock solution in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the liver microsomes (typically 0.1-0.5 mg/mL protein concentration), potassium phosphate buffer, and this compound at various concentrations for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range for product formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture to precipitate the microsomal proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Analytical Quantification:
-
Analyze the samples by a validated HPLC method to separate and quantify the formation of 1'-hydroxythis compound.
-
Fluorescence detection (excitation ~252 nm, emission ~302 nm) is a sensitive method for detecting 1'-hydroxythis compound. LC-MS/MS provides higher specificity and is also commonly used.
-
Generate a standard curve using the 1'-hydroxythis compound reference standard to quantify the amount of metabolite formed.
-
-
Data Analysis:
-
Calculate the rate of 1'-hydroxythis compound formation (e.g., in pmol/min/mg protein).
-
Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Experimental Workflow Diagram
Caption: Key CYP enzymes in this compound 1'-hydroxylation across species.
Conclusion and Implications for Drug Development
The metabolism of this compound presents a clear example of species-dependent variation in drug metabolism, primarily driven by the differences in the expression and catalytic activity of cytochrome P450 enzymes. In humans, CYP2D6 is the key determinant of this compound clearance, making it a sensitive index for CYP2D6 activity and its genetic polymorphisms. In contrast, rats utilize a broader array of CYPs, including CYP2D1, CYP2C11, and CYP1A1/2. Mice exhibit a higher overall rate of this compound 1'-hydroxylation, mediated by their Cyp2d isoforms, though the specific contributions of each isoform require further elucidation.
For drug development professionals, these differences underscore the importance of conducting comprehensive metabolic studies in multiple preclinical species. A thorough understanding of the specific enzymes involved in a drug candidate's metabolism in both animals and humans is essential for:
-
Accurate Pharmacokinetic Scaling: Differences in metabolic clearance will significantly impact the prediction of human pharmacokinetic parameters from preclinical data.
-
Interspecies Toxicity Comparisons: Species-specific metabolite profiles can lead to different toxicity profiles.
-
Drug-Drug Interaction Prediction: The potential for a new chemical entity to inhibit or induce specific CYP isoforms can only be accurately assessed by understanding which enzymes are relevant in each species.
By employing well-characterized probe substrates like this compound and conducting detailed in vitro metabolic studies as outlined in this guide, researchers can build a more robust and predictive preclinical data package, ultimately contributing to the development of safer and more effective medicines.
References
-
Shimada, T., Yamazaki, H., Mimura, M., Inui, Y., & Guengerich, F. P. (1994). This compound hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes. Molecular Pharmacology, 46(3), 568-577. [Link]
-
Ghosh, I., Hannan, S. B., & Gibson, G. G. (1995). (+)-bufuralol 1'-hydroxylation activity in human and rhesus monkey intestine and liver. British Journal of Clinical Pharmacology, 40(2), 147-153. [Link]
-
Imaoka, S., Nagashima, K., & Funae, Y. (1992). Differential roles of cytochromes P450 2D1, 2C11, and 1A1/2 in the hydroxylation of this compound by rat liver microsomes. Biochemical Pharmacology, 43(4), 759-765. [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Su, T., Su, Y., Liu, Y., & Yang, L. (2007). Catalytic specificity of CYP2D isoforms in rat and human. Drug Metabolism and Pharmacokinetics, 22(1), 1-8. [Link]
-
Gut, J., Gasser, R., Dayer, P., Kronbach, T., Catin, T., & Meyer, U. A. (1986). This compound metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation. FEBS letters, 196(2), 277-281. [Link]
-
Mankowski, D. C. (1999). The role of CYP2C19 in the metabolism of (+/-) this compound, the prototypic substrate of CYP2D6. Drug Metabolism and Disposition, 27(9), 1023-1028. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Differential roles of cytochromes P450 2D1, 2C11, and 1A1/2 in the hydroxylation of this compound by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic specificity of CYP2D isoforms in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 1'-Hydroxybufuralol Quantification
This guide provides a comprehensive framework for the validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1'-hydroxybufuralol, a primary metabolite of this compound. The performance of this novel method is critically compared against a well-established reference method, offering researchers, scientists, and drug development professionals a detailed protocol and in-depth analysis to ensure robust and reliable bioanalytical data.
Introduction: The Significance of 1'-Hydroxythis compound Analysis
1'-Hydroxythis compound is the principal product of the metabolism of this compound, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2] The accurate quantification of this metabolite is crucial in drug development and clinical pharmacology for several reasons:
-
CYP2D6 Phenotyping: The rate of 1'-hydroxythis compound formation serves as a reliable probe for determining CYP2D6 activity, which is highly polymorphic in the human population.[1][3] This information is vital for predicting drug-drug interactions and for personalizing medicine.
-
In Vitro Drug Interaction Studies: The method is essential for assessing the inhibitory potential of new chemical entities on CYP2D6 activity in human liver microsomes.[4]
-
Preclinical and Clinical Pharmacokinetics: Quantifying metabolites like 1'-hydroxythis compound is a fundamental component of pharmacokinetic studies, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.[5]
Given the regulatory scrutiny of bioanalytical data, it is imperative that any new analytical method demonstrates reliability, accuracy, and precision.[6] This guide adheres to the principles outlined in the FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[7][8][9]
Experimental Design: A Head-to-Head Comparison
The core of this guide is a direct comparison between a novel, potentially high-throughput LC-MS/MS method and a validated, traditional reference method (e.g., HPLC with fluorescence detection). The validation will be conducted according to established regulatory guidelines, focusing on key performance characteristics.
Diagram: Bioanalytical Method Validation Workflow
Caption: Overall workflow for bioanalytical method validation.
Materials and Reagents
-
Reference Standards: 1'-Hydroxythis compound and a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte. A certificate of analysis is required to ensure purity and identity.[8]
-
Biological Matrix: Human liver microsomes (for in vitro studies) or human plasma (for in vivo studies).
-
Chemicals and Solvents: HPLC-grade or MS-grade acetonitrile, methanol, water, and formic acid.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (for the new method) and an HPLC with a fluorescence detector (for the reference method).
Experimental Protocols
-
Stock Solutions: Prepare primary stock solutions of 1'-hydroxythis compound and the IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent.
-
Calibration Standards (CS): Spike the biological matrix with the working standard solutions to create a calibration curve consisting of a blank, a zero standard (matrix with IS), and at least six to eight non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in the biological matrix at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC
-
High QC
-
The choice of sample preparation technique is critical for minimizing matrix effects and ensuring accurate quantification.[10]
-
New LC-MS/MS Method (Protein Precipitation):
-
To 50 µL of plasma sample (CS, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Reference Method (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the internal standard and 500 µL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
New LC-MS/MS Method:
-
LC System: A suitable UHPLC system.[11]
-
Column: A C18 column with appropriate dimensions (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 1'-hydroxythis compound and the IS.[12]
Reference HPLC-Fluorescence Method:
-
LC System: A standard HPLC system.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and a buffer solution.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 252 nm and emission at 302 nm.[3][13]
Method Validation Parameters and Acceptance Criteria
The validation of the new LC-MS/MS method will be assessed against the reference method based on the following parameters, with acceptance criteria derived from FDA and EMA guidelines.[4][8][9]
-
Objective: To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.
-
Procedure: Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Acceptance Criteria: The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.[14]
-
Objective: To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range.
-
Procedure: Analyze at least three calibration curves on different days.
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Procedure: Analyze at least five replicates of the QC samples at four concentration levels (LLOQ, Low, Mid, High) in three separate analytical runs.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[14]
-
-
Objective: To determine the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Procedure: The LLOQ is the lowest concentration on the calibration curve.
-
Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of the blank. Accuracy should be within ±20% of the nominal concentration, and precision should not exceed 20% CV.
-
Objective: To evaluate the influence of matrix components on the ionization of the analyte (matrix effect) and the efficiency of the extraction process (recovery).[15][16][17]
-
Procedure:
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples with the peak area of the analyte in a neat solution at the same concentration.
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples with that in post-extraction spiked samples.
-
-
Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%. Recovery should be consistent and reproducible.
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[18][19][20][21]
-
Procedure: Analyze QC samples after subjecting them to various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: Stored at -20°C or -80°C for an extended duration.
-
Post-Preparative Stability: In the autosampler for a defined period.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Comparative Data Summary
The following tables present hypothetical but realistic data comparing the performance of the new LC-MS/MS method with the reference HPLC-Fluorescence method.
Table 1: Linearity and Sensitivity
| Parameter | New LC-MS/MS Method | Reference HPLC-Fluorescence Method |
| Linear Range | 0.5 - 500 ng/mL | 5 - 1000 ng/mL |
| r² | > 0.995 | > 0.990 |
| LLOQ | 0.5 ng/mL | 5 ng/mL |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | New LC-MS/MS Method | Reference HPLC-Fluorescence Method |
| Accuracy (%) | Precision (CV%) | |
| LLOQ (0.5/5) | 98.5 | 8.2 |
| Low | 102.1 | 5.6 |
| Mid | 99.8 | 4.1 |
| High | 101.5 | 3.5 |
Table 3: Matrix Effect and Recovery
| Parameter | New LC-MS/MS Method | Reference HPLC-Fluorescence Method |
| Recovery (%) | 85.2 ± 4.5 | 70.8 ± 8.2 |
| Matrix Effect (%) | 95.6 ± 3.1 | Not Applicable |
Table 4: Stability
| Stability Test | New LC-MS/MS Method (% Deviation) | Reference HPLC-Fluorescence Method (% Deviation) |
| Freeze-Thaw (3 cycles) | -4.2 | -8.5 |
| Bench-Top (24h) | -2.8 | -6.1 |
| Long-Term (3 months) | -5.5 | -10.2 |
| Post-Preparative (48h) | -1.9 | -4.3 |
Diagram: Key Validation Parameter Comparison
Caption: Comparison of key validation parameters.
Discussion and Conclusion
The validation data clearly demonstrates that the new LC-MS/MS method offers significant advantages over the traditional HPLC-fluorescence method for the quantification of 1'-hydroxythis compound.
-
Superior Sensitivity: The LC-MS/MS method exhibits a 10-fold lower LLOQ, enabling the quantification of lower analyte concentrations, which is particularly beneficial for studies with low metabolic turnover or small sample volumes.
-
Enhanced Specificity: The use of MRM detection in the LC-MS/MS method provides a higher degree of specificity, reducing the likelihood of interference from endogenous matrix components or other metabolites.
-
Improved Accuracy and Precision: The data indicates that the new method is more accurate and precise across all QC levels, leading to more reliable and reproducible results.
-
Higher Throughput: The faster sample preparation (protein precipitation) and shorter chromatographic run times associated with UHPLC-MS/MS can significantly increase sample throughput, which is a major advantage in large-scale studies.
-
Robustness: The new method demonstrates better analyte stability under various storage and handling conditions, ensuring the integrity of the samples from collection to analysis.
References
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. [Link]
-
Validation of LC/MS/MS method for assessment of the in vitro activity of selected rat cytochrome P450 isoenzymes. ResearchGate. [Link]
-
Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
-
Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma. National Institutes of Health. [Link]
-
Fragmentation mass spectra of selected metabolites with purposed... ResearchGate. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Bioanalytical method validation: An updated review. National Institutes of Health. [Link]
-
Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]
-
CYP2D6-dependent this compound 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection. PubMed. [Link]
-
Development of high speed CYP cocktail inhibition assay using UHPLC-MS/MS. Shimadzu. [Link]
-
Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. National Institutes of Health. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
**CYP2D6 Allelic Variants *34, *17-2, 17-3, and 53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of this compound and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712.National Institutes of Health. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. ResearchGate. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? National Institutes of Health. [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Identification of M1-bufuralol and M2-bufuralol. LC/MS, LC/MS/MS, and... ResearchGate. [Link]
-
Metabolism of this compound and dextromethorphan by CYP2D6. a Oxidation of... ResearchGate. [Link]
-
Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services Inc.. [Link]
-
Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. MDPI. [Link]
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
BA Method Validation: Active Metabolites. BioPharma Services Inc.. [Link]
-
BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. World Health Organization. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. [Link]
-
Bioanalytical Assay Stability Testing. Avomeen. [Link]
-
Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. MDPI. [Link]
Sources
- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of this compound and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP2D6-dependent this compound 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nebiolab.com [nebiolab.com]
- 17. eijppr.com [eijppr.com]
- 18. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 19. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopharmaservices.com [biopharmaservices.com]
- 21. testinglab.com [testinglab.com]
Comparative kinetics of Bufuralol metabolism by different CYP2D6 allelic variants.
[1][2][3][4]
Executive Summary & Scientific Context
Cytochrome P450 2D6 (CYP2D6) is a highly polymorphic enzyme responsible for the metabolism of approximately 25% of clinically used drugs. Despite the emergence of dextromethorphan as a clinical probe, Bufuralol remains the "gold standard" in vitro probe substrate for kinetic characterization due to its high specificity and well-defined metabolic pathway.
This guide provides a technical comparison of this compound 1'-hydroxylation kinetics across major CYP2D6 allelic variants. It focuses on the mechanistic differences between the wild-type (CYP2D61 ), the reduced-function variants prevalent in Asian (CYP2D6 10 ) and African (CYP2D617 ) populations, and the non-functional null variants (CYP2D6 4 ).
The Mechanistic Pathway
The primary metabolic pathway quantified in these assays is the stereoselective 1'-hydroxylation of this compound. This reaction is NADPH-dependent and inhibited potently by quinidine.
Figure 1: Mechanism of this compound 1'-hydroxylation mediated by CYP2D6.[1] The reaction requires NADPH and molecular oxygen.
Experimental Protocol: Kinetic Assay Workflow
To generate reproducible kinetic data (
Validated Method Parameters
-
System: Recombinant CYP2D6 (Baculovirus-insect cell or E. coli) or Genotyped Human Liver Microsomes (HLM).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Linearity Limits: Protein < 0.2 mg/mL; Time < 20 min.
-
Detection: Fluorescence (Excitation: 252 nm, Emission: 302 nm).
Figure 2: Step-by-step workflow for the in vitro kinetic characterization of this compound metabolism.
Comparative Performance Analysis
The following data synthesizes consensus kinetic parameters derived from recombinant enzyme systems. Note that absolute values may vary between expression systems (e.g., yeast vs. mammalian cells), but the relative ratios remain consistent.
Kinetic Parameters of CYP2D6 Variants[1][2][3][4][5][6][7][8][9]
| Allele | Functional Status | Mechanistic Insight | |||
| CYP2D61 | Wild Type | 5 - 15 | 15 - 25 | 100% | Reference allele. High affinity (low |
| CYP2D62 | Normal | 5 - 20 | 12 - 25 | ~80-100% | Structurally similar to 1. Often indistinguishable in phenotype, though some substrates show minor shifts. |
| CYP2D610 | Reduced (Asian) | 20 - 40 | < 5 | ~5 - 20% | Unstable Enzyme. The P34S mutation causes rapid protein degradation. High |
| CYP2D617 | Reduced (African) | 80 - 150 | 5 - 10 | ~10 - 20% | Altered Binding Pocket. The T107I mutation directly impacts the active site, causing a massive increase in |
| CYP2D64 | Null | N/A | 0 | 0% | Splicing defect leads to truncated, non-functional protein. No metabolic activity. |
Detailed Variant Analysis
1. CYP2D6*10 (The Stability Issue)
The *10 allele (P34S, S486T) is the most common variant in East Asian populations (allele frequency ~40-50%).
-
Observation: In kinetic assays, *10 often shows a biphasic curve or simply a very low
. -
Causality: The P34S mutation destabilizes the protein folding. Even if mRNA is expressed, the functional holo-enzyme level is low.
-
Impact: Drugs with narrow therapeutic indices metabolized by CYP2D6 require dose reductions in these populations.
2. CYP2D6*17 (The Affinity Issue)
The *17 allele (T107I, R296C, S486T) is prevalent in Black African populations.
-
Observation: The
for this compound is consistently 5-10 fold higher than the wild type. -
Causality: Thr107 is located in the substrate recognition site (SRS-1). The mutation to Isoleucine sterically hinders the binding of this compound, requiring much higher concentrations to achieve half-maximal velocity.
-
Impact: This variant behaves as an "Intermediate Metabolizer" due to poor binding rather than protein instability.
References
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics.
-
Maruyama, M., et al. (2002). Comparison of cytochrome P450 2D6 and variants in terms of drug oxidation rates and substrate inhibition. Drug Metabolism and Disposition.
-
Oscarson, M., et al. (1997). Characterization of the human cytochrome P450 2D6*17 variant: Implications for the metabolism of CYP2D6 substrates. Clinical Pharmacology & Therapeutics.
-
Shen, H., et al. (2007). Comparative metabolic capabilities and inhibitory profiles of CYP2D6.1, CYP2D6.10, and CYP2D6.17. Drug Metabolism and Disposition.
-
FDA.[2] (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Guidance for Industry.
Sources
- 1. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Construction of a culture protocol for functional bile canaliculi formation to apply human iPS cell-derived hepatocytes for cholestasis evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Bufuralol Enantiomers: A Methodological and Mechanistic Analysis
This guide offers an in-depth comparative analysis of the pharmacokinetics of bufuralol enantiomers, (+)-bufuralol and (-)-bufuralol. This compound, a non-selective beta-adrenoceptor antagonist, is a classic exemplar of how stereochemistry governs a drug's disposition and pharmacological action. For researchers, scientists, and professionals in drug development, understanding these stereoselective processes is not merely academic; it is fundamental to predicting drug efficacy, inter-individual variability, and potential drug-drug interactions. This document provides a synthesis of experimental data, detailed protocols, and the causal biochemical mechanisms underlying the distinct pharmacokinetic profiles of this compound's stereoisomers.
The Imperative of Stereoselectivity: From Pharmacology to Pharmacokinetics
This compound is administered as a racemic mixture, yet its therapeutic action and metabolic clearance are predominantly dictated by a single enantiomer. The β-adrenoceptor blocking potency resides primarily in the (S)-(-)-enantiomer, which is significantly more active than the (R)-(+)-enantiomer.[1] This pharmacological stereoselectivity is mirrored and amplified by its pharmacokinetics, a phenomenon primarily driven by its metabolism.
The crux of this compound's stereoselective disposition lies in its interaction with cytochrome P450 2D6 (CYP2D6), a highly polymorphic enzyme responsible for the primary metabolic pathway: 1'-hydroxylation. This enzymatic process displays a pronounced preference for one enantiomer over the other, leading to substantial differences in their plasma concentrations, duration of exposure, and ultimately, their clinical effect. Consequently, this compound has become a cornerstone probe substrate for phenotyping individuals based on their CYP2D6 metabolic capacity.
Comparative Pharmacokinetic Profiles: A Data-Driven Overview
In vivo studies consistently reveal a significant divergence in the pharmacokinetic parameters of this compound enantiomers following the administration of the racemate. The enantiomer that is more rapidly metabolized, (+)-bufuralol, exhibits lower plasma concentrations and a shorter half-life compared to the more pharmacologically active (-)-bufuralol.[2]
Table 1: Summary of Comparative Pharmacokinetic Parameters of this compound Enantiomers
| Pharmacokinetic Parameter | (+)-Bufuralol | (-)-Bufuralol | Causality and In-Field Implications |
| Peak Plasma Conc. (Cmax) | Lower | Higher | Reflects the extensive and rapid first-pass metabolism of (+)-bufuralol by CYP2D6 in the liver. |
| Area Under the Curve (AUC) | Significantly Lower | Significantly Higher | Indicates greater systemic exposure to the more potent (-)-enantiomer, which is the primary driver of the therapeutic effect. |
| Elimination Half-life (t1/2) | Shorter | Longer | The slower metabolic clearance of (-)-bufuralol results in a more sustained presence in the circulation. |
| Plasma Clearance (CL/F) | Higher | Lower | Demonstrates the more efficient enzymatic elimination of the (+)-enantiomer from the body.[2] |
This table represents a qualitative summary based on established findings. Absolute values are subject to variation based on the CYP2D6 genotype of the individual, dose, and specific study conditions.
The Central Role of CYP2D6 in Stereoselective Metabolism
The engine driving the stereoselective pharmacokinetics of this compound is the CYP2D6 enzyme. This enzyme exhibits remarkable specificity, preferentially binding and hydroxylating (+)-bufuralol at a much faster rate than (-)-bufuralol.
Figure 1: Stereoselective metabolic pathway of this compound. This diagram illustrates the preferential metabolism of (+)-bufuralol by CYP2D6, leading to higher systemic concentrations of the more active (-)-enantiomer.
The genetic polymorphism of CYP2D6 is a critical factor influencing this compound's pharmacokinetics. Individuals can be categorized as poor, intermediate, extensive, or ultrarapid metabolizers, leading to a wide spectrum of metabolic rates and, consequently, drug exposure and response. In poor metabolizers, who lack functional CYP2D6, the metabolic clearance of both enantiomers is drastically reduced, and the stereoselective difference is diminished.
Experimental Protocols for Enantioselective Analysis
The foundation of any pharmacokinetic study of chiral compounds is a robust and validated analytical method capable of separating and quantifying the individual enantiomers.
Experimental Workflow: From Biological Matrix to Pharmacokinetic Data
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Bufuralol: Personal Protective Equipment, Operational Plans, and Disposal
As drug development professionals, our work with pharmacologically active molecules like Bufuralol demands a commitment to safety that is as rigorous as our science. This compound, a non-selective β-adrenoreceptor antagonist, is a valuable tool in research, particularly as a known substrate for characterizing CYP2D6 enzyme activity.[1][2] However, its potent biological activity necessitates a comprehensive safety protocol to protect researchers from occupational exposure.
This guide provides an in-depth, procedural framework for the safe handling of this compound in a laboratory setting. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring a deep, actionable understanding of the risks and the measures required to mitigate them.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
Before any handling protocol is established, a thorough understanding of the compound's potential hazards is essential.
Primary Hazards of this compound:
-
Pharmacological Effects: As a β-blocker, accidental absorption, inhalation, or ingestion can lead to systemic effects such as decreased heart rate (bradycardia), low blood pressure (hypotension), and other cardiovascular changes.[1]
-
Acute Toxicity: The Safety Data Sheet (SDS) for this compound hydrochloride classifies it as "Harmful if swallowed" (Acute toxicity - oral 4, H302).[3]
-
Unknown Hazards: For many research chemicals, the full toxicological profile is not known. Therefore, it is prudent to treat this compound as a potentially hazardous substance through all routes of exposure (inhalation, dermal, ingestion, and ocular).[3][4]
A risk assessment is not a one-time event but a continuous process. Before every experiment, researchers must evaluate the specific procedures to be performed, the quantities of this compound being used, and the potential for aerosol or dust generation.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final, and crucial, line of defense. However, it should always be used in conjunction with a broader safety strategy known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.
Caption: A typical workflow for safely handling solid this compound in the laboratory.
Disposal Plan: Managing Contaminated Waste
Proper waste management is a critical final step to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into direct contact with this compound (gloves, weigh boats, absorbent pads, contaminated PPE) must be considered hazardous waste. [5] * Place these items in a clearly labeled, sealed plastic bag or container. [5] * This primary container should then be placed in a designated hazardous pharmaceutical waste bin, often color-coded black for incineration. [6][7]* Liquid Waste: Unused or expired this compound solutions should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour β-blocker solutions down the drain, as they can persist in the environment. [8]* Sharps: Needles or syringes used to transfer this compound solutions must be disposed of in a designated sharps container.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal, as regulations can vary. [9]
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
By integrating these principles of hazard identification, risk assessment, and procedural diligence into your daily laboratory work, you can confidently and safely handle this compound, ensuring that your focus remains on advancing your research.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Furfural. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2010). Occupational Exposure to Flavoring Substances: Health Effects and Hazard Control. Retrieved from [Link]
-
Giles, R., et al. (2013). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice. Retrieved from [Link]
-
New Jersey Department of Health. (1999). Hazard Summary: Borneol. Retrieved from [Link]
-
Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
Maurer, M., et al. (2007). Elimination of beta-blockers in sewage treatment plants. Water Research. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
-
San Francisco Environment Department. (n.d.). MEDICINE DISPOSAL PRODUCTS. Retrieved from [Link]
-
Aenova Group. (2022). SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Retrieved from [Link]
-
New Jersey Department of Health. (2000). Hazard Summary: Furfural. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]
-
Pharmaceutics International, Inc. (Pii). (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
U.S. Food & Drug Administration (FDA). (2025). Where and How to Dispose of Unused Medicines. Retrieved from [Link]
-
Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
UConn Health. (n.d.). Waste Stream Disposal – Quick Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Bozenhardt, H. F., & Bozenhardt, E. H. (2017). Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ashp.org [ashp.org]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. health.uconn.edu [health.uconn.edu]
- 8. Elimination of beta-blockers in sewage treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sfenvironment.org [sfenvironment.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
